molecular formula C3H10N2 B1293729 Propylhydrazine CAS No. 5039-61-2

Propylhydrazine

Cat. No.: B1293729
CAS No.: 5039-61-2
M. Wt: 74.13 g/mol
InChI Key: UKPBXIFLSVLDPA-UHFFFAOYSA-N
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Description

Propylhydrazine is a useful research compound. Its molecular formula is C3H10N2 and its molecular weight is 74.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2/c1-2-3-5-4/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBXIFLSVLDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043841
Record name Propylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5039-61-2
Record name Hydrazine, propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Optimized Synthesis of n-Propylhydrazine Hydrochloride

[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge: The synthesis of mono-alkylated hydrazines, such as n-propylhydrazine, presents a classic chemoselectivity problem: polyalkylation . The nucleophilicity of the alkylated hydrazine product (


The Solution: This guide details two distinct synthetic pathways designed to overcome this limitation:

  • Method A (Direct Alkylation): Utilizes a massive stoichiometric excess of hydrazine hydrate to statistically favor mono-alkylation.[1] This is the robust, "workhorse" method suitable for scale-up.[1]

  • Method B (Reductive Alkylation): A two-step condensation-reduction sequence via a hydrazone intermediate.[1] This method offers higher specificity and is preferred when high purity is paramount or when reagent economy (of the hydrazine) is required.[1]

Part 2: Critical Safety Protocols (Mandatory)

Warning: Alkylhydrazines are potent nucleophiles and suspected carcinogens.[1] They are unstable in air (oxidizing to azo compounds) and hygroscopic.[1]

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood. For Method B (reduction), an inert atmosphere (Nitrogen or Argon) is required.[1]

  • PPE: Butyl rubber gloves are recommended over nitrile due to the permeability of low-molecular-weight amines.[1]

  • Waste Disposal: Quench all hydrazine-containing waste with dilute hypochlorite (bleach) solution before disposal to destroy the hydrazine functionality.[1]

Part 3: Method A - Direct Alkylation (The Standard Protocol)[1]

This method relies on the "dilution principle."[1] By maintaining a high ratio of hydrazine to alkyl halide, the probability of the alkyl halide encountering a free hydrazine molecule is significantly higher than encountering an already-alkylated product.

Reaction Scheme
Reagents & Stoichiometry[1][2]
ReagentEquiv.[1][2]Role
Hydrazine Hydrate (80-100%) 10.0Nucleophile (Large Excess)
1-Bromopropane 1.0Electrophile
Ethanol (Absolute) SolventSolubilizing agent
HCl (conc. or gas) ExcessSalt formation
Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.

  • Charge: Add Hydrazine Hydrate (10 equiv) and Ethanol (3-5 volumes relative to hydrazine) to the flask. Heat to a gentle reflux (

    
    ).
    
  • Addition: Add 1-Bromopropane (1 equiv) dropwise via the addition funnel over 60–90 minutes.

    • Note: Slow addition is critical to maintain the high local concentration of hydrazine relative to the bromide.[1]

  • Reaction: Reflux for an additional 3 hours. Monitor via TLC (stain with phosphomolybdic acid or ninhydrin) or GC-MS.[1]

  • Workup (Removal of Excess):

    • Cool the mixture.

    • Distill off the ethanol and the bulk of the unreacted hydrazine hydrate.[1]

    • Critical: Hydrazine hydrate forms an azeotrope with water/ethanol.[1] Vacuum distillation is preferred to keep temperatures low and prevent thermal decomposition.[1]

  • Extraction:

    • Treat the residue with concentrated NaOH (40%) to ensure the free base is liberated.[1]

    • Extract with diethyl ether or dichloromethane (

      
      ).[1]
      
    • Dry the organic layer over anhydrous

      
      .[1]
      
  • Salt Formation:

    • Cool the dry organic layer to

      
       in an ice bath.
      
    • Slowly bubble dry HCl gas through the solution OR add a solution of HCl in dioxane/ether dropwise.[1]

    • The n-propylhydrazine hydrochloride will precipitate as a white to off-white solid.[1]

  • Purification: Filter the solid under inert gas (Argon/Nitrogen) to prevent moisture absorption.[1] Recrystallize immediately from ethanol/ether if necessary.[1]

Part 4: Method B - Reductive Alkylation (High Purity)[1]

This method avoids polyalkylation by forming a hydrazone, which protects the nitrogen from further attack until the reduction step.[1]

Reaction Scheme
  • Condensation:

    
    
    
  • Reduction:

    
    
    
Workflow Diagram

GStartPropanal + Hydrazine (Excess)InterIntermediate:Propanal HydrazoneStart->Inter-H2O(Condensation)ReductReduction(H2/Pd-C or NaBH4)Inter->ReductHydrogenationProductProduct:n-PropylhydrazineReduct->ProductWorkupSaltSalt Formation(HCl)Product->SaltPrecipitation

Figure 1: Step-wise reductive alkylation pathway ensuring mono-substitution.

Step-by-Step Protocol
  • Condensation:

    • Add hydrazine hydrate (1.5 equiv) to a flask cooled to

      
      .
      
    • Add propanal (1.0 equiv) dropwise.[1] Caution: Exothermic.

    • Stir for 1 hour. The hydrazone may form an oil or precipitate.[1][3]

  • Reduction (Catalytic Hydrogenation):

    • Dissolve the crude hydrazone in ethanol.[1]

    • Add 10% Pd/C catalyst (5-10 wt%).[1]

    • Hydrogenate at 30-50 psi

      
       pressure for 4-6 hours.
      
  • Filtration: Filter through a Celite pad to remove the catalyst.[1]

  • Isolation: Acidify the filtrate with HCl/Ethanol to precipitate the hydrochloride salt directly.[1]

Part 5: Mechanistic & Analytical Profile[1]

Mechanism of Direct Alkylation (SN2)

The reaction follows a standard bimolecular nucleophilic substitution (

1

MechanismN2H4Hydrazine(Nucleophile)TSTransition State[H2N-NH...C...Br]‡N2H4->TSLone Pair AttackPrBrn-Propyl Bromide(Electrophile)PrBr->TSProdn-Propylhydrazine(+ HBr)TS->ProdLeaving Group (Br-) Departure

Figure 2: SN2 Reaction Coordinate for the alkylation step.

Analytical Characterization Data
TechniqueExpected SignalInterpretation
Appearance White crystalline solidHygroscopic; turns yellow if oxidized.[1]
Melting Point Not distinct (Dec.)Often decomposes/melts >140°C depending on hydration.[1]
1H NMR (D2O)

0.95 (t, 3H)
Terminal methyl group (

).
1H NMR (D2O)

1.65 (m, 2H)
Methylene bridge (

).[1]
1H NMR (D2O)

3.05 (t, 2H)
Methylene adjacent to Nitrogen (

).[1]
Solubility High in Water/MeOHInsoluble in Ether/Hexanes.[1]

References

  • VulcanChem. (n.d.).[1] n-Propylhydrazine hydrochloride Synthesis and Properties. Retrieved from [1]

  • Ragnarsson, U. (2001).[1] Synthetic Methodology for Alkylhydrazines. Chemical Society Reviews.[1][2] (General grounding on hydrazine alkylation strategies).

  • Bredihhin, A., et al. (2007).[1][2][4] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. Retrieved from [1]

  • PubChem. (2023).[1] Propylhydrazine (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Smith, P.A.S. (1983).[1] Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.[1] (Authoritative text on nitrogen chemistry).

Propylhydrazine: Structural Architecture, Synthesis, and Molecular Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and toxicological profile of


-Propylhydrazine , designed for researchers in organic synthesis and drug development.

Executive Summary

Propylhydrazine (specifically the


-isomer, 1-propylhydrazine) is a mono-alkylated hydrazine derivative (

) utilized as a high-energy intermediate in organic synthesis and a metabolic probe in toxicology. While often overshadowed by its isomer isothis compound (a key metabolite of the chemotherapeutic Procarbazine),

-propylhydrazine serves as a critical model for studying hydrazine-induced hepatotoxicity and DNA alkylation mechanisms. This guide provides a validated synthetic protocol, definitive spectroscopic data, and a mechanistic breakdown of its biological reactivity.

Molecular Architecture & Physicochemical Properties

Structural Identity

The molecule consists of a propyl chain attached to a hydrazine (


) moiety. It exists primarily in two isomeric forms, though the 

-propyl variant is the standard reagent in synthetic applications.
  • IUPAC Name: this compound

  • CAS Number: 5039-61-2 (Free Base), 73544-93-1 (Monohydrochloride)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 74.12 g/mol

Isomerism & Conformational Analysis

Distinguishing between the


-propyl and isopropyl isomers is vital for biological accuracy.

Isomers cluster_0 n-Propylhydrazine (Target) cluster_1 Isothis compound (Procarbazine Metabolite) N_Propyl CH3-CH2-CH2-NH-NH2 (Linear Chain) Iso_Propyl (CH3)2-CH-NH-NH2 (Branched Chain)

Figure 1: Structural comparison of this compound isomers. Note the branching at the alpha-carbon in the isopropyl variant, which significantly alters metabolic stability.

Physicochemical Data Table
PropertyValueContext
Boiling Point ~130°CFree base (at 760 mmHg). Note: Hygroscopic.
Melting Point N/A (Liquid)Free base is a liquid at RT. HCl salt is solid.
Density ~0.84 g/mLEstimated for liquid free base.
pKa ~7.9-8.1Conjugate acid (

). Weaker base than propylamine.
Solubility MiscibleWater, Ethanol, DMSO.
Appearance Colorless LiquidTurns yellow upon oxidation in air.

Validated Synthetic Protocol

The Challenge of Polyalkylation

Direct alkylation of hydrazine often leads to a mixture of mono-, di-, and tri-alkylated products. To ensure high purity of mono-propylhydrazine , this protocol utilizes a large molar excess of hydrazine hydrate . This kinetic control ensures that the propyl halide encounters unreacted hydrazine rather than the already-formed this compound.

Step-by-Step Methodology

Reagents:

  • 1-Chloropropane (1.0 eq)

  • Hydrazine Hydrate (5.0 - 7.0 eq) [Critical: Excess prevents dialkylation]

  • Ethanol (Solvent)[1]

  • Sodium Hydroxide (if neutralizing salt form)

Workflow:

Synthesis Start Reagents Preparation (1-Chloropropane + 5x Hydrazine Hydrate) Reflux Reflux (3-4 Hours) Solvent: Ethanol Start->Reflux SN2 Substitution Distill Fractional Distillation Remove Excess Hydrazine & Ethanol Reflux->Distill Purification Extraction Extraction / Salt Formation Precipitate as HCl Salt for Stability Distill->Extraction Isolation Final Pure n-Propylhydrazine HCl Extraction->Final Crystallization

Figure 2: Synthetic workflow emphasizing the removal of excess hydrazine to achieve mono-substitution.

Protocol Details:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and addition funnel, charge 5.0 equivalents of Hydrazine Hydrate (80% or 100%).

  • Addition: Heat the hydrazine to mild reflux (

    
    ). Dropwise add 1.0 equivalent of 1-Chloropropane diluted in ethanol over 1 hour. Reasoning: Slow addition keeps the concentration of alkylating agent low relative to hydrazine.
    
  • Reaction: Reflux for 3 hours. The solution will remain clear or turn slightly yellow.

  • Workup (Free Base): Distill off the ethanol and excess hydrazine hydrate. Note: Hydrazine hydrate forms an azeotrope; vacuum distillation is preferred.

  • Isolation (HCl Salt): Dissolve the residue in absolute ethanol and bubble dry HCl gas (or add conc. HCl dropwise) at

    
    . The monohydrochloride salt will precipitate.
    
  • Recrystallization: Recrystallize from Ethanol/Ether to remove traces of di-propylhydrazine.

Analytical Characterization (Self-Validating Data)

To validate the synthesis, the researcher must confirm the absence of the "isopropyl" septet and the presence of the


-propyl triplet sequence.
Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityIntegralAssignment

0.92Triplet (

Hz)
3H

(Terminal)

1.55Sextet/Multiplet2H

(Middle)

2.65Triplet (

Hz)
2H

(Alpha)

4.0 - 6.0Broad Singlet3H

(Exchangeable)

11.5Singlet-


21.8Singlet-


54.2Singlet-

Note: Shifts may vary slightly depending on solvent (


 vs 

) and salt form. The alpha-proton shift at ~2.65 ppm is diagnostic for mono-alkylation.
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 74
    
  • Base Peak: m/z 45 (

    
     or similar fragment)
    
  • Fragmentation: Loss of

    
     (m/z 16) or Propyl (m/z 43).
    

Biological & Toxicological Context

While


-propylhydrazine is a useful reagent, its biological activity is often discussed in the context of Procarbazine , a drug that metabolizes to isothis compound. However, 

-propylhydrazine shares the core hydrazine toxicity mechanism: alkylation of DNA and free radical generation .
Mechanism of Action / Toxicity

The toxicity profile is driven by the metabolic oxidation of the hydrazine moiety to a reactive diazonium species.

Toxicity cluster_ROS Secondary Pathway Propyl This compound (R-NH-NH2) Azo Azo-Derivative (R-N=N-H) Propyl->Azo CYP450 / MAO Oxidation ROS Reactive Oxygen Species (H2O2, Superoxide) Propyl->ROS Auto-oxidation Radical Propyl Radical (R•) + N2 Azo->Radical Decomposition DNA DNA Alkylation (O6-Methylguanine*) Radical->DNA Covalent Binding

Figure 3: Metabolic activation pathway. The hydrazine group is oxidized to an azo intermediate, which decomposes to release nitrogen gas and a highly reactive alkyl radical, capable of methylating/propylating DNA.

Safety & Handling (Critical)
  • Carcinogenicity: Hydrazines are potent alkylating agents.[2] Handle in a glovebox or certified fume hood.

  • Decontamination: Spills should be treated with dilute hypochlorite (bleach) to oxidize the hydrazine to nitrogen gas, although this reaction can be exothermic.

  • Storage: Store under inert gas (Argon/Nitrogen) at

    
    . Free base absorbs 
    
    
    
    from air to form carbamates.

References

  • VulcanChem. (n.d.). n-Propylhydrazine hydrochloride Properties and Synthesis. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Hydrazine, propyl- (C3H10N2) Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2025).[3] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis (Reference for Hydrazine Handling). Org. Synth. 2013, 90, 287-300. Retrieved from

  • Sigma-Aldrich. (2025). This compound Hydrochloride Product Data. Retrieved from

Sources

Technical Guide: Mechanism of Action of Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazine derivatives (


) represent a high-stakes pharmacophore in medicinal chemistry.[1] Their utility spans from antimicrobials (Isoniazid) and antidepressants (Phenelzine) to antineoplastics (Procarbazine).[2] However, the nucleophilicity of the nitrogen-nitrogen bond renders these compounds "structural alerts" in drug design. This guide deconstructs the dualistic nature of hydrazines: their ability to act as potent "suicide substrates" for therapeutic enzymes and their propensity for bioactivation-induced toxicity via pyridoxal phosphate (PLP) depletion.

Section 1: The Suicide Substrate Mechanism (MAO Inhibition)

Primary Agents: Phenelzine, Iproniazid.

The antidepressant efficacy of hydrazine derivatives stems from their irreversible inhibition of Monoamine Oxidase (MAO). Unlike competitive inhibitors, hydrazines function as mechanism-based inactivators (suicide substrates).

Mechanistic Cascade
  • Substrate Recognition: The hydrazine moiety enters the active site of MAO (A or B isoforms).

  • Oxidative Activation: The enzyme attempts to oxidize the hydrazine linkage as if it were a standard amine substrate.

  • Radical/Diazine Formation: This oxidation generates a reactive diazine or radical intermediate.

  • Covalent Capture: The intermediate attacks the N(5) atom of the flavin adenine dinucleotide (FAD) cofactor, forming a stable covalent

    
    -flavin adduct.
    
  • Irreversible Blockade: The enzyme is permanently disabled, requiring de novo protein synthesis to restore activity.

Visualization: MAO Inactivation Pathway

MAO_Inhibition Drug Hydrazine Derivative (Phenelzine) MAO MAO Active Site (Oxidized FAD) Drug->MAO Binding Complex Michaelis Complex MAO->Complex Association Intermediate Reactive Diazine/Radical Complex->Intermediate 1e- or 2e- Oxidation Adduct Covalent FAD-Drug Adduct (Irreversibly Inhibited) Intermediate->Adduct Nucleophilic Attack on FAD N(5)

Caption: Phenelzine undergoes oxidative processing by MAO, generating a reactive intermediate that covalently modifies the FAD cofactor.

Section 2: Bioactivation-Dependent Antimicrobial Action

Primary Agent: Isoniazid (INH).[3]

Isoniazid is a prodrug. It is biologically inert until activated by the bacterial enzyme KatG. This mechanism highlights the specificity of hydrazines: human cells lack KatG, providing a high therapeutic index despite the chemical reactivity of the hydrazine group.

The Isoniazid-NAD Adduct
  • Activation: Mycobacterium tuberculosis catalase-peroxidase (KatG) oxidizes INH to an isonicotinoyl radical.

  • Coupling: This radical reacts spontaneously with NAD+ to form an isonicotinoyl-NAD adduct.

  • Target Inhibition: The adduct mimics the substrate for InhA (enoyl-acyl carrier protein reductase).

  • Lysis: Inhibition of InhA blocks the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Visualization: Isoniazid Activation Loop

INH_Mechanism INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Substrate Radical Isonicotinoyl Radical KatG->Radical Oxidation Adduct INH-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Competitive Inhibition Lysis Mycolic Acid Blockade (Cell Death) InhA->Lysis Pathway Arrest

Caption: The conversion of Isoniazid to a radical species by KatG allows the formation of the INH-NAD adduct, the ultimate inhibitor of InhA.

Section 3: Toxicology — The "Hydrazine Trap"

Mechanism: Pyridoxal Phosphate (PLP) Depletion.

The primary dose-limiting toxicity of hydrazine drugs (peripheral neuropathy, seizures) is caused by the chemical reactivity of the free hydrazine group (


) with aldehydes.
The Schiff Base Reaction

Hydrazines react with the aldehyde group of Pyridoxal 5'-phosphate (Vitamin B6 active form) to form a stable hydrazone .



This reaction depletes the cellular pool of PLP. Since PLP is an obligate cofactor for Glutamic Acid Decarboxylase (GAD), its depletion halts the conversion of Glutamate (excitatory) to GABA (inhibitory), lowering the seizure threshold.
Visualization: The Pyridoxine Trap

PLP_Trap Hydrazine Free Hydrazine (Metabolite/Drug) Hydrazone Inactive Hydrazone Complex Hydrazine->Hydrazone Schiff Base Formation PLP Pyridoxal Phosphate (Vitamin B6) PLP->Hydrazone GAD GAD Enzyme (Apo-enzyme) PLP->GAD Required Cofactor Hydrazone->GAD Cofactor Depletion GABA GABA Synthesis GAD->GABA Catalysis Seizure Seizures/Neuropathy GABA->Seizure Loss of Inhibition

Caption: Hydrazines sequester Vitamin B6 (PLP) as inactive hydrazones, stripping GAD of its cofactor and causing GABAergic failure.

Section 4: Experimental Protocols

Protocol: Fluorometric MAO Inhibition Assay (Amplex Red)

Objective: Determine the IC50 of a hydrazine derivative against MAO-A/B isoforms. Principle: MAO oxidizes tyramine, producing H2O2.[4] HRP converts Amplex Red + H2O2 into Resorufin (fluorescent).

StepActionCritical Parameter
1 Enzyme Prep Thaw human recombinant MAO-A or MAO-B on ice. Dilute to 0.5 U/mL in reaction buffer (0.1M Potassium Phosphate, pH 7.4).
2 Inhibitor Incubation Add 10 µL of hydrazine derivative (serially diluted in DMSO) to 40 µL enzyme solution.
3 Pre-incubation CRITICAL: Incubate for 20 mins at 37°C. Hydrazines are time-dependent inhibitors; skipping this underestimates potency.
4 Substrate Mix Prepare mix: 200 µM Tyramine + 1 U/mL HRP + 100 µM Amplex Red reagent.
5 Reaction Start Add 50 µL Substrate Mix to wells. Final volume 100 µL.
6 Detection Measure fluorescence (Ex 530nm / Em 590nm) kinetically for 30 mins.
7 Analysis Calculate slope (RFU/min). Plot % Inhibition vs. Log[Concentration].
Protocol: Hydrazine-Induced ROS Quantification

Objective: Assess oxidative stress capability of hydrazine metabolites (e.g., in hepatotoxicity studies).

  • Cell Culture: Seed HepG2 cells (1x10^4/well) in 96-well black plates.

  • Dye Loading: Wash cells with PBS. Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 mins at 37°C.

  • Treatment: Remove dye solution. Treat cells with hydrazine derivative (0–100 µM).

  • Kinetics: Immediately read fluorescence (Ex 485nm / Em 535nm) every 10 mins for 2 hours.

  • Validation: Use N-acetylcysteine (NAC) pretreatment (5 mM) as a negative control to confirm ROS specificity.

References

  • Vertex Pharmaceuticals. (2023). Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model.[5] Clinical Pharmacogenomics. [Link]

  • National Institutes of Health (NIH). (2017). Biological Activities of Hydrazone Derivatives.[2][6][7][8] PubMed Central. [Link]

  • National Institutes of Health (NIH). (2023). Hydrazine Toxicology.[2][5][9] StatPearls - NCBI Bookshelf. [Link]

  • RSC Publishing. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents. Royal Society of Chemistry. [Link]

  • National Institutes of Health (NIH). (2016). The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. PubMed Central. [Link]

  • Bio-Techne. (2023).[10] Monoamine Oxidase Assay Kit Protocol.[Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytical Workflows for Propylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for analytical scientists and drug metabolism researchers. It prioritizes the hydrochloride salt form (


) as the primary reference standard, as the free base is kinetically unstable and rarely isolated in regulated environments.[1]

Executive Summary & Pharmacological Context

Propylhydrazine (N-propylhydrazine) is a critical analyte in drug development, primarily serving as a metabolic marker for the alkylating agent Procarbazine .[1] Upon metabolic activation via cytochrome P450 and monoamine oxidase, procarbazine yields azo-procarbazine and methylazoxyprocarbazine, eventually releasing this compound moieties.[1]

Due to the high nucleophilicity of the hydrazine group (


), the free base is prone to rapid oxidation and condensation.[1] Consequently, analytical standards are almost exclusively maintained as the monohydrochloride salt .[1] This guide provides the definitive spectroscopic data for the stable salt form, establishing a self-validating system for identity confirmation.

Chemical Profile

PropertyData
IUPAC Name This compound hydrochloride
Molecular Formula

Molecular Weight 110.59 g/mol (Salt); 74.12 g/mol (Free Base)
Appearance Hygroscopic white to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar organics
Stability Hygroscopic; degrades to azo compounds if exposed to air/moisture as free base

Spectroscopic Characterization (NMR & IR)[1][4][5]

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance) on crystalline HCl salt.[1] Mechanistic Insight: The salt formation protonates the terminal nitrogen, creating an ammonium-like environment (


). This results in broad, multiple bands in the high-frequency region due to N-H stretching and ammonium combination bands.[1]
Frequency (

)
IntensityAssignmentStructural Causality
3200 – 2800 Broad, Strong

Stretch (

)
Overlap of N-H stretching modes from the protonated hydrazine head.
2970 – 2870 Medium

Stretch (Aliphatic)
Asymmetric and symmetric stretching of the propyl chain (

).[1]
1610 – 1590 Medium

Bend (Scissoring)
Deformation vibration of the

group.[1]
1500 – 1480 Weak

Bend
Scissoring vibration of the methylene group

to the nitrogen.[1]
1180 – 1150 Medium

Stretch
Stretching vibration of the

bond, strengthened by the inductive effect of the cation.
Proton NMR ( -NMR)

Solvent: DMSO-


 (Required to observe exchangeable protons).
Rationale:  In 

(free base), the NH protons appear as a broad singlet at 3-4 ppm and often disappear due to exchange.[1] In DMSO-

with the HCl salt, the acidic protons are deshelled and split into distinct environments, allowing for stoichiometric validation.[1]
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Note
10.60 Broad Singlet3H

Protonated terminal nitrogen.[1] Highly deshielded due to positive charge.[1]
9.15 Broad Singlet1H

Internal nitrogen proton.[1] Deshielded by adjacent cation.[1]
2.85 Triplet (

Hz)
2H

Methylene attached to N. Shifted downfield by electronegative N.
1.55 Sextet (

Hz)
2H

Middle methylene group.[1]
0.91 Triplet (

Hz)
3H

Terminal methyl group.[1] Classic triplet pattern.
Carbon-13 NMR ( -NMR)

Solvent: DMSO-


.
Self-Validating Logic:  The presence of exactly three carbon signals confirms the purity of the propyl chain and absence of oxidative dimers (which would show doubled peaks or azo-shifts).
Chemical Shift (

ppm)
Carbon EnvironmentNote
53.5

(

to Nitrogen)
Significantly deshielded by the hydrazine nitrogen.
19.8

(

-methylene)
Typical aliphatic methylene shift.[1]
11.2

(Terminal Methyl)
Typical aliphatic methyl shift.[1]

Mass Spectrometry & Fragmentation

Technique: GC-MS (Electron Impact, 70 eV) or ESI-MS.[1] Note: For GC-MS, the salt must be neutralized in situ or derivatized (e.g., with acetic anhydride) to be volatile.[1] The data below refers to the free base fragmentation pattern observed after thermal dissociation in the injector port.

  • Molecular Ion (

    
    ):  m/z 74 (Weak, often barely visible due to instability).[1]
    
  • Base Peak: m/z 43 (

    
    ).[1]
    
  • Diagnostic Fragment: m/z 59 (Loss of

    
    ).
    
  • Hydrazine Cleavage: m/z 30 (

    
    ) is often observed if N-N bond remains intact, but N-N cleavage is common.[1]
    

Analytical Workflow: The Self-Validating System

To ensure data integrity, researchers must use a "Triangulation Protocol" where three distinct data points confirm the identity and oxidation state of the sample.[1]

AnalyticalWorkflow Sample Unknown Sample (Putative this compound) Step1 Step 1: 1H-NMR (DMSO-d6) Check Integration Ratio Sample->Step1 Decision1 Ratio 3:2:2:1:3? (NH3:CH2:CH2:NH:CH3) Step1->Decision1 Step2 Step 2: AgNO3 Test (Redox Confirmation) Decision1->Step2 Yes Reject REJECT Oxidized/Degraded Decision1->Reject No (Broad/Missing NH) Result2 Precipitate (Ag0) Confirms Reducing Power Step2->Result2 Step3 Step 3: Derivatization (Acetone Hydrazone) Result2->Step3 Result3 GC-MS Shift M+ = 114 (Stable) Step3->Result3 Final IDENTITY CONFIRMED Valid Standard Result3->Final

Figure 1: Triangulation Protocol for this compound Validation. This workflow combines stoichiometric NMR verification with chemical reactivity (reduction potential) and derivatization for mass spec stability.[1]

Protocol Details for Step 3 (Derivatization)

Because the free base is unstable in GC-MS, derivatization with acetone is the gold standard for quantitation.[1]

  • Dissolve 10 mg salt in 1 mL methanol.

  • Add 100

    
     acetone (excess).
    
  • Incubate at RT for 15 mins.

  • Analyze the resulting Acetone Propylhydrazone (

    
    ).[1] This stabilizes the N-N bond and provides a sharp molecular ion peak.[1]
    

Safety & Handling Protocols

Hydrazines are potent carcinogens and hepatotoxins .[1] Strict adherence to the following destruction protocol is mandatory for waste management.

Destruction of this compound Waste: Do not dispose of down the drain. Hydrazines must be chemically deactivated before disposal.[1]

  • Dilution: Dilute the waste solution to <5% concentration with water.[1][2]

  • Oxidation: Slowly add a 5% Sodium Hypochlorite (Bleach) solution.[1]

    • Reaction:

      
       (Simplified).[1]
      
  • Verification: Test for residual hydrazine using a starch-iodide paper (should remain blue if excess oxidant is present) or by ensuring the solution maintains an oxidizing potential.[1]

  • Disposal: Neutralize pH and dispose of as non-hazardous aqueous waste (subject to local regulations).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73544-93-1, this compound Hydrochloride.[1] Retrieved from [Link][1]

  • Prough, R. A., & Tweedie, D. J. (1987).[1] Hydrazine derivatives as drugs and toxic agents.[1] In Progress in Drug Metabolism (Vol. 10, pp. 1-29).[1] (Contextual reference for metabolism).

  • SpectraBase. Hydrazine and Derivative Spectral Data.[1][3] Wiley Science Solutions.[1] Retrieved from [Link]

Sources

Methodological & Application

protocol for condensation reactions with propylhydrazine

Application Note: Condensation Protocols for -Propylhydrazine

Introduction & Scope

propylhydrazones
  • Stable Intermediates: For Wolff-Kishner reductions.

  • Pharmacophores: In the synthesis of pyrazoles and indazoles (e.g., via Knorr synthesis).

  • Ligands: For metal coordination chemistry.

Unlike aryl hydrazines (e.g., phenylhydrazine), alkyl hydrazines like propylhydrazine are more nucleophilic but also more prone to oxidation and instability. This guide addresses the specific handling requirements and reaction optimizations necessary for high-yield conversions.

Safety & Handling (CRITICAL)

Hazard Class: Carcinogen (Category 1B), Acute Toxin, Corrosive.

  • Toxicity: Hydrazine derivatives are potent hepatotoxins and suspected carcinogens.

    
    -Propylhydrazine is structurally related to procarbazine (a known chemotherapeutic agent with significant toxicity).
    
  • Instability: The free base is sensitive to air oxidation, forming azo compounds and potentially explosive peroxides. It is hygroscopic and fumes in air.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Salt Forms: It is frequently supplied as

    
    -propylhydrazine hydrochloride  or oxalate  to improve stability. The protocols below assume the use of the hydrochloride salt  (
    
    
    -PrNHNH
    
    
    HCl), as it is the industry standard for handling.

WARNING: All procedures must be performed in a functioning chemical fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

Reaction Mechanism: Acid-Catalyzed Condensation

The formation of the hydrazone proceeds via a nucleophilic addition-elimination pathway. The reaction is pH-sensitive:

  • Too Acidic (pH < 3): The hydrazine nucleophile is protonated (

    
    ), destroying its nucleophilicity.
    
  • Too Basic: The carbonyl oxygen is not sufficiently activated, slowing the attack.

  • Optimal pH: 4–5 (Buffered conditions).

Pathway Visualization

ReactionMechanismStartCarbonyl(Aldehyde/Ketone)ActivatedActivatedCarbonylStart->ActivatedProtonationAcidAcid Catalyst(H+)Acid->ActivatedTetraTetrahedralIntermediateActivated->Tetra+ this compoundAttackNucleophilic Attack(n-Pr-NHNH2)Attack->TetraTransferProton Transfer& EliminationTetra->Transfer- H+ProductPropylhydrazone(C=N-NH-Pr)Transfer->Product- H2O (Dehydration)

Figure 1: Mechanism of acid-catalyzed condensation between a carbonyl and this compound.

Experimental Protocols

Protocol A: Standard Synthesis of Propylhydrazones

Application: General screening, intermediate synthesis. Scale: 10 mmol

Reagents
  • Aldehyde/Ketone (1.0 equiv, 10 mmol)

  • 
    -Propylhydrazine Hydrochloride (1.1 equiv, 11 mmol)
    
  • Sodium Acetate (anhydrous) (1.2 equiv, 12 mmol) — Acts as a buffer to free-base the hydrazine in situ.

  • Solvent: Ethanol (absolute) or Methanol (30 mL)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -propylhydrazine hydrochloride (1.22 g, 11 mmol) and Sodium Acetate (0.98 g, 12 mmol) in Ethanol (20 mL). Stir for 10 minutes at room temperature.
    
    • Note: A fine precipitate of NaCl may form; this is normal.

  • Addition: Add the carbonyl substrate (10 mmol) dissolved in Ethanol (10 mL) to the reaction mixture.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reaction:

    • Aldehydes:[1][2][3][4][5] Stir at Room Temperature (RT) for 1–3 hours.

    • Ketones:[6] Heat to reflux (78°C) for 4–12 hours. Monitor by TLC (typical eluent: Hexane/EtOAc).

  • Workup:

    • Remove solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Water (30 mL) and extract with Dichloromethane (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      , and concentrate.
  • Purification: Most hydrazones crystallize upon cooling or trituration with cold hexane. If oil persists, purify via silica gel flash chromatography.

Protocol B: Synthesis of N-Propylpyrazoles (Knorr Synthesis)

Application: Drug discovery (scaffold synthesis). Substrate: 1,3-Diketone (e.g., Acetylacetone).

Reagents
  • 1,3-Dicarbonyl compound (1.0 equiv)[7]

  • 
    -Propylhydrazine Hydrochloride (1.1 equiv)
    
  • Triethylamine (Et

    
    N) (1.1 equiv) — Used to neutralize the HCl salt.
    
  • Solvent: Ethanol (0.5 M concentration)

Procedure
  • Setup: Under an inert atmosphere (N

    
    ), charge a flask with 
    
    
    -propylhydrazine hydrochloride (1.1 equiv) and Ethanol.
  • Neutralization: Add Triethylamine (1.1 equiv) dropwise at 0°C. Stir for 15 minutes.

  • Condensation: Add the 1,3-dicarbonyl compound (1.0 equiv) dropwise.

    • Exotherm Warning: The reaction can be exothermic. Maintain temperature < 10°C during addition.

  • Cyclization: Allow the mixture to warm to RT, then heat to reflux for 2–4 hours.

    • Mechanism:[1][2][3][6][8] Initial hydrazone formation is followed by intramolecular nucleophilic attack and dehydration to form the aromatic pyrazole ring.

  • Workup: Evaporate ethanol. Partition residue between EtOAc and 1M HCl (to remove unreacted hydrazine and Et

    
    N). Wash organic layer with NaHCO
    
    
    and Brine.
  • Result: Yields of 1-propyl-3,5-disubstituted pyrazoles are typically 75–90%.

Data Summary & Optimization

VariableRecommendationRationale
Solvent Ethanol (EtOH)Protic solvents stabilize the polar transition state.
pH Control NaOAc or Et

N
Essential when using HCl salts to generate the free nucleophile.
Water Removal Molecular Sieves (3Å)Optional. Use for sterically hindered ketones to drive equilibrium (Le Chatelier's principle).
Temperature 0°C

Reflux
Start cold to control exotherm; heat to drive dehydration.

Troubleshooting Guide

Problem: Low Yield / No Reaction

  • Cause: pH is too low (protonated hydrazine) or too high.

  • Solution: Ensure Sodium Acetate or Triethylamine is present in slight excess (1.1–1.2 equiv relative to the HCl salt). Check pH is ~4–5.

Problem: "Oiling Out" of Product

  • Cause: Product is not crystallizing.

  • Solution: Propylhydrazones are often low-melting solids or oils due to the flexible alkyl chain. Attempt trituration with cold pentane or diethyl ether. If unsuccessful, proceed to column chromatography.

Problem: Multiple Spots on TLC

  • Cause:

    
     Isomerization.
    
  • Insight: Hydrazones exist as

    
     isomers around the C=N bond. These often interconvert on silica or appear as two spots. This is not an impurity; typically, the isomers equilibrate to the thermodynamic product.
    

References

  • General Hydrazone Mechanism

    • LibreTexts Chemistry. "Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction."[8] Available at: [Link]

  • Pyrazole Synthesis

    • Organic Chemistry Portal. "Synthesis of Pyrazoles."[5][9][10] Available at: [Link]

  • Safety & Toxicology

    • National Institutes of Health (NIH) - PubChem. "Compound Summary: this compound." Available at: [Link]

  • Advanced Applications (Surface Chemistry)

    • ResearchGate. "Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces." (Demonstrates homologous reactivity of hydrazines). Available at: [Link]

propylhydrazine in the design of HDAC inhibitors and PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Propylhydrazine in Next-Generation HDAC Inhibitors and PROTAC Design


) as a Pharmacophore and Linker Scaffold

Executive Summary & Strategic Rationale

The design of Histone Deacetylase (HDAC) inhibitors has historically relied on hydroxamic acid as the primary Zinc-Binding Group (ZBG).[1][2][3] While potent, hydroxamates suffer from poor pharmacokinetic (PK) profiles, non-selectivity (pan-HDAC inhibition), and potential mutagenicity.

This compound has emerged as a critical building block in the "post-hydroxamate" era of epigenetic drug discovery. It serves two distinct, high-value functions:

  • N-Alkylhydrazide ZBG Precursor: It generates N-propylhydrazide moieties that act as selective ZBGs. The propyl chain provides steric bulk that can discriminate between HDAC isoforms (e.g., sparing HDAC3 while targeting HDAC8), a selectivity profile difficult to achieve with hydroxamates.

  • PROTAC Warhead Tuner: In Proteolysis Targeting Chimeras (PROTACs), the affinity of the warhead must be optimized, not maximized. This compound-derived warheads offer "tunable" affinity, preventing the "hook effect" (autoinhibition at high concentrations) and facilitating efficient ternary complex formation (Target-PROTAC-E3 Ligase).

Technical Deep Dive: The this compound Moiety

Mechanism of Zinc Chelation

Unlike hydroxamic acids which chelate


 in a bidentate fashion with high affinity but low specificity, 

-acyl-

-propylhydrazides (derived from this compound) exhibit a unique binding mode.
  • Binding Geometry: The carbonyl oxygen and the terminal amino group coordinate the zinc ion.

  • The Propyl Factor: The 3-carbon alkyl chain (

    
    ) extends into the hydrophobic tube or the acetate release channel of the HDAC active site. This steric occlusion is the key driver for isoform selectivity. For instance, the active site of HDAC8 accommodates this alkyl bulk better than the narrower pockets of Class IIa HDACs.
    
Structural Logic in PROTACs (The YX862 Paradigm)

Recent breakthroughs (e.g., the development of YX862) utilize this compound to synthesize hydrazide-based PROTACs.

  • The Challenge: Dual HDAC3/8 degraders are toxic.

  • The Solution: Using a this compound-derived ZBG creates a "molecular glue" effect that favors HDAC8 degradation while reducing affinity for HDAC3. This demonstrates that the propyl group is not just a passive linker but an active selectivity filter .

Experimental Protocols

Protocol A: Synthesis of N-Propylhydrazide ZBG (Warhead Synthesis)

Objective: To synthesize a protected propylhydrazide zinc-binding warhead suitable for coupling to a PROTAC linker.

Reagents:

  • This compound dihydrochloride

  • Boc-anhydride (

    
    )
    
  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Carboxylic acid functionalized Linker-Ligand (Linker-L)

Step-by-Step Methodology:

  • Selective Protection (Boc-Propylhydrazine):

    • Dissolve this compound dihydrochloride (1.0 eq) in DCM at 0°C.

    • Add TEA (2.5 eq) dropwise to neutralize the salt.

    • Add

      
       (0.9 eq) slowly. Note: Using a slight deficit of Boc anhydride favors mono-protection at the less substituted nitrogen, though this compound regioselectivity requires careful monitoring.
      
    • Validation: Monitor by TLC (ninhydrin stain). The target is tert-butyl 2-propylhydrazine-1-carboxylate.

  • Coupling to Linker (The Warhead Assembly):

    • Activate the carboxylic acid of your Linker-Ligand scaffold using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Add the mono-protected this compound intermediate.

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Mechanism:[4] This forms an amide bond, creating the protected

      
      -acyl-
      
      
      
      -propylhydrazide structure.
  • Deprotection (Active ZBG Formation):

    • Treat the coupled product with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

    • Remove solvent under vacuum. The resulting free hydrazide is the active ZBG.

Protocol B: PROTAC Degradation Assay (Western Blot)

Objective: Validate that the this compound-based PROTAC induces degradation via the Ubiquitin-Proteasome System (UPS).

  • Cell Treatment:

    • Culture target cells (e.g., MM.1S or Jurkat) to 70% confluence.

    • Treat with PROTAC (0.1, 1, 10

      
      ) for 6, 12, and 24 hours.
      
    • Control A: DMSO (Vehicle).

    • Control B: PROTAC + Epoxomicin (Proteasome Inhibitor). Crucial step to prove mechanism.

    • Control C: PROTAC + Excess Free Ligand (Competition assay).

  • Lysis & Blotting:

    • Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

    • Perform SDS-PAGE and transfer to PVDF membrane.

    • Incubate with primary antibodies: Anti-HDAC8 (Target), Anti-HDAC3 (Off-target check), and Anti-GAPDH (Loading control).

  • Data Analysis:

    • Quantify band intensity. A successful this compound-based PROTAC should show

      
       reduction of HDAC8 at 
      
      
      
      , with minimal effect on HDAC3, and rescue of levels in the Epoxomicin control.

Data Presentation & Visualization

Table 1: Comparative ZBG Profiles
FeatureHydroxamic Acid (SAHA)Benzamide (Entinostat)Propylhydrazide (Novel)
Binding Mode Bidentate (Strong)Bidentate (Weak/Slow)Monodentate/Bidentate (Tunable)
Isoform Selectivity Low (Pan-HDAC)Class I SelectiveHigh (Isoform Specific, e.g., HDAC8)
PK Stability Low (Glucuronidation)HighModerate-High
Mutagenicity Risk High (Ames Positive)LowLow (Alkyl substitution mitigates)
PROTAC Utility Poor (Too potent)GoodExcellent (Tunable affinity)
Figure 1: Mechanism of Action - this compound PROTAC

G This compound This compound Precursor Warhead N-Propylhydrazide Warhead (ZBG) This compound->Warhead Chemical Synthesis PROTAC Intact PROTAC Molecule Warhead->PROTAC Linker Alkyl/PEG Linker Linker->PROTAC E3Ligand E3 Ligase Ligand (CRBN/VHL) E3Ligand->PROTAC Ternary Ternary Complex (HDAC-PROTAC-E3) PROTAC->Ternary Recruitment HDAC HDAC Isoform (Target) HDAC->Ternary E3 E3 Ubiquitin Ligase Complex E3->Ternary Ubiquitination Poly-Ubiquitination of HDAC Ternary->Ubiquitination E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Recognition

Caption: Workflow showing the conversion of this compound into a warhead, assembly of the PROTAC, and the subsequent ubiquitin-mediated degradation of the HDAC target.

References

  • Design and synthesis of a potent histone deacetylase inhibitor. National Institutes of Health (PubMed). [Link]

  • Discovery of a Highly Potent and Selective HDAC8 Degrader. National Institutes of Health (PubMed). [Link] (Note: This is the seminal paper describing YX862 and the specific use of the this compound moiety for selectivity).

  • Zinc binding groups for histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry. Molecules. [Link]

Sources

Application Note: High-Sensitivity Determination of Hydrazine in Pharmaceutical Substances via HPLC-UV and Headspace GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazine (


) is a potent reducing agent widely used in the synthesis of pharmaceutical intermediates, particularly for creating pyrazole or pyridazine rings. However, it is a known mutagen and suspected carcinogen. Under ICH M7  guidelines, hydrazine is classified as a Class 1 known mutagenic impurity, requiring control at trace levels—often in the low parts-per-million (ppm) or parts-per-billion (ppb) range, depending on the maximum daily dose of the drug substance.

The Analytical Challenge: Hydrazine presents a "perfect storm" of difficulty for analytical chemists:

  • Lack of Chromophore: It does not absorb UV light significantly above 220 nm, making direct UV detection impossible in organic matrices.

  • High Polarity: It elutes in the void volume of standard C18 reversed-phase columns.

  • Reactivity: It is unstable and prone to oxidative degradation during sample preparation.

This Application Note details two robust, validated protocols to overcome these barriers: Benzaldehyde Derivatization (HPLC-UV) and In-Situ Acetone Derivatization (Headspace GC-MS) .

Regulatory & Scientific Context

According to ICH M7(R2), the Threshold of Toxicological Concern (TTC) for a mutagenic impurity is typically 1.5 µ g/day for long-term treatment. For a drug with a max daily dose of 1 g, the limit for hydrazine is 1.5 ppm .

To achieve a Limit of Quantitation (LOQ) significantly below this threshold (e.g., 0.1–0.5 ppm), derivatization is not optional—it is essential.

Chemical Strategy: The "Masking" Approach

Both methods described below utilize a condensation reaction between the hydrazine amine groups and a carbonyl source (aldehyde or ketone) to form an azine . This transformation serves two purposes:

  • Reduces Polarity: The azine is lipophilic, allowing retention on C18 columns or partitioning into the headspace.

  • Adds Detectability: Benzalazine has a strong UV chromophore; Acetone azine is volatile and distinct in MS.

Protocol A: HPLC-UV via Benzaldehyde Derivatization

Best for: Non-volatile drug substances and labs without MS capabilities.

Reaction Mechanism

Hydrazine reacts with excess benzaldehyde to form benzalazine (yellowish precipitate in high concentrations, soluble in organic mobile phases).



Visualization: Derivatization Workflow

HPLC_Workflow Sample API Sample (Dissolved in Diluent) Mix Vortex & React (Ambient or 60°C) Sample->Mix Reagent Benzaldehyde Reagent (Excess) Reagent->Mix Derivatization Quench Quench/Dilute (Acetonitrile) Mix->Quench Formation of Benzalazine Inject HPLC Injection (Target: Benzalazine) Quench->Inject

Figure 1: Step-by-step derivatization workflow for HPLC analysis. The critical step is the reaction time to ensure complete conversion of hydrazine.

Experimental Protocol

Reagents:

  • Derivatizing Solution: 1% (v/v) Benzaldehyde in Diluent (Prepare fresh).

  • Diluent: Acetonitrile:Water (50:50).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile.[1]

Step-by-Step Procedure:

  • Standard Preparation: Prepare a stock solution of Hydrazine Sulfate in water. Dilute to working concentration (e.g., 0.5 ppm) using the Diluent.

  • Sample Preparation: Weigh 50 mg of API into a 10 mL flask. Dissolve in 2 mL of Diluent.

  • Derivatization: Add 2 mL of Derivatizing Solution to both Standard and Sample.

  • Reaction: Vortex and let stand at ambient temperature for 30 minutes . (Note: Some matrices require heating to 50°C for 15 mins).

  • Final Dilution: Make up to volume with Diluent.

  • Injection: Inject 10–20 µL into the HPLC.

Chromatographic Conditions:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Detection UV @ 313 nm (Lambda max of Benzalazine)
Run Time 15–20 minutes
Gradient 0 min: 40% B 10 min: 80% B 12 min: 80% B 12.1 min: 40% B

Critical Quality Attribute: The Benzaldehyde peak will elute early/mid-run. The Benzalazine peak will elute later (more non-polar) and must be chromatographically resolved from the excess reagent and API.

Protocol B: Headspace GC-MS via Acetone Derivatization

Best for: Complex matrices, insoluble APIs, or ultra-trace sensitivity requirements.

Principle

Direct injection of hydrazine into GC is problematic due to adsorption on the liner and column. By adding Acetone directly to the sample vial, hydrazine converts to Acetone Azine in-situ. This derivative is highly volatile and partitions strongly into the headspace, leaving the non-volatile API matrix behind.

Visualization: Headspace Equilibrium

GC_Headspace Vial Headspace Vial (Sealed) Liquid Liquid Phase: API + Hydrazine + Acetone Vial->Liquid Contains Reaction In-Situ Reaction: N2H4 + 2(CH3)2CO -> Acetone Azine Liquid->Reaction Gas Gas Phase (Headspace): Acetone Azine (Volatile) Reaction->Gas Partitioning (Heating) Injector GC Injector (Split Mode) Gas->Injector Sampling

Figure 2: The "In-Situ" derivatization mechanism. The API remains in the liquid phase, preventing GC liner contamination.

Experimental Protocol

Reagents:

  • Derivatizing Solvent: HPLC Grade Acetone (Acts as both solvent and reagent).

  • Buffer: 0.1 M Phosphate Buffer (pH 9) or Water (depending on API solubility).

Step-by-Step Procedure:

  • Sample Prep: Weigh 100 mg of API into a 20 mL Headspace vial.

  • Reagent Addition: Add 4 mL of Acetone and 1 mL of Buffer/Water .

  • Sealing: Immediately cap and crimp the vial.

  • Incubation: Shake/Agitate at 60°C for 30 minutes in the Headspace unit.

  • Analysis: Inject headspace vapor.

GC-MS Parameters:

ParameterSetting
Column DB-624 or VF-624ms (30 m x 0.32 mm x 1.8 µm)
Oven Program 40°C (2 min) -> 10°C/min -> 220°C (3 min)
Inlet Temp 220°C (Split ratio 10:1)
Headspace Oven: 60°C, Loop: 80°C, Transfer Line: 90°C
MS Detection SIM Mode (Select Ion Monitoring)
Target Ions m/z 112 (Molecular Ion of Acetone Azine), m/z 97 , m/z 56

Why SIM Mode? Scanning for specific ions (m/z 112) eliminates background noise from the acetone solvent and matrix, providing high specificity and lowering the LOD to single-digit ppb levels.

Method Validation & Troubleshooting

System Suitability Criteria

To ensure trustworthiness, every run must meet these criteria:

  • Resolution (Rs): > 2.0 between the Derivative peak and any API/Reagent peak.

  • Precision: %RSD of 6 replicate standard injections < 5.0% (trace analysis allowance).

  • Sensitivity: S/N ratio of the LOQ standard > 10.

Common Pitfalls
  • Excess Reagent Interference (HPLC): Benzaldehyde absorbs UV. If the gradient is too fast, the benzaldehyde tail will mask the benzalazine peak. Solution: Flatten the gradient slope or use a longer column.

  • Incomplete Derivatization: If the pH is too acidic, the condensation reaction slows. Solution: Ensure the sample diluent is neutral or slightly basic (pH 7–9).

  • Carryover (GC): Acetone azine can stick to the transfer line. Solution: Increase transfer line temperature and use blank acetone injections between samples.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][3][4] International Council for Harmonisation. (2023). Link

  • Sun, M., et al. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC–MS.[5] Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533.[5] (2009). Link[5]

  • Al-Dhubiab, B.E. Pharmaceutical applications and phytochemical profile of Cinnamomum camphora. (Context on Benzaldehyde derivatization methods standard in pharmacopeial testing). Journal of Separation Science. (2006).[5] Link[5]

  • FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs (Relevant context for trace impurity analysis and validation standards). (2021). Link

Sources

Application Note: Controlled Synthesis of N-Propylpyrazoles via the Knorr Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-propylpyrazoles via the condensation of n-propylhydrazine with 1,3-dicarbonyl compounds (Knorr Pyrazole Synthesis). While the reaction is classically robust, the use of alkylhydrazines introduces specific challenges regarding regioselectivity when using unsymmetrical diketones. This note provides optimized protocols for handling the hygroscopic propylhydrazine hydrochloride salt, controlling regiochemistry through pH modulation, and validating isomeric purity using NMR spectroscopy.

Strategic Context: The N-Propyl Moiety

In drug discovery, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Rimonabant). The introduction of an N-propyl group is often a strategic medicinal chemistry decision to:

  • Modulate Lipophilicity (LogP): The propyl chain increases permeability compared to methyl analogs without the metabolic liability of longer alkyl chains.

  • Fill Hydrophobic Pockets: The 3-carbon chain is optimal for occupying specific hydrophobic clefts in kinases and GPCRs.

Critical Design Considerations

Source Material Stability

Challenge: Free base n-propylhydrazine is an unstable, toxic, and volatile liquid that oxidizes rapidly in air. Solution: This protocol exclusively uses This compound Dihydrochloride (or Monohydrochloride) as the stable solid precursor. The free base is generated in situ, ensuring accurate stoichiometry and enhanced safety.

The Regioselectivity Challenge

When reacting this compound with a symmetrical 1,3-diketone (e.g., 2,4-pentanedione), only one product is possible (1-propyl-3,5-dimethylpyrazole).

However, with unsymmetrical 1,3-diketones (e.g., benzoylacetone), two regioisomers are formed:

  • 1,5-Isomer: The propyl group is adjacent to the bulkier substituent (

    
    ).
    
  • 1,3-Isomer: The propyl group is distal to the bulkier substituent.

Mechanism of Control: The regiochemical outcome is dictated by the initial nucleophilic attack.

  • Neutral/Basic Conditions: The unsubstituted nitrogen (

    
    ) of the hydrazine is the stronger nucleophile (less sterically hindered). It attacks the most electrophilic carbonyl carbon first.
    
  • Acidic Conditions: The carbonyls are protonated.[1] The reaction is often under thermodynamic control, or the hydration state of the diketone shifts, potentially altering the major isomer.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation point determining the regioisomeric outcome.

KnorrMechanism Start This compound (Free Base) Attack1 Path A: NH2 attacks C1 (Kinetic/Steric) Start->Attack1 Dominant Nucleophile Diketone Unsymmetrical 1,3-Diketone Diketone->Attack1 Attack2 Path B: NH-Pr attacks C1 (Rare/Acidic) Diketone->Attack2 Intermed1 Hydrazone Intermediate A Attack1->Intermed1 -H2O Intermed2 Hydrazone Intermediate B Attack2->Intermed2 -H2O Prod1 1,5-Disubstituted Pyrazole Intermed1->Prod1 Cyclization (-H2O) Prod2 1,3-Disubstituted Pyrazole Intermed2->Prod2 Cyclization (-H2O)

Caption: Mechanistic bifurcation in Knorr synthesis. Path A is generally favored in neutral alcoholic solvents due to the higher nucleophilicity of the primary amine.

Experimental Protocols

Protocol A: Synthesis of 1-Propyl-3,5-dimethylpyrazole

Target: High-yield synthesis using a symmetrical diketone. No regioselectivity concerns.

Reagents:

  • This compound Dihydrochloride (1.0 equiv)

  • 2,4-Pentanedione (Acetylacetone) (1.1 equiv)

  • Sodium Acetate (anhydrous) (2.2 equiv) — Acts as a buffer to free-base the hydrazine.

  • Ethanol (10 volumes)

Procedure:

  • Salt Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound Dihydrochloride (e.g., 10 mmol) in Ethanol (20 mL).

  • Buffering: Add Sodium Acetate (22 mmol). Stir for 15 minutes at room temperature. The mixture will become cloudy as NaCl precipitates.

  • Addition: Add 2,4-Pentanedione (11 mmol) dropwise over 5 minutes. Note: Mild exotherm may occur.

  • Reaction: Fit the flask with a reflux condenser and heat to reflux (approx. 78°C) for 2–3 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic salts (NaCl/NaOAc) and rinse the pad with cold ethanol.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) to remove unreacted hydrazine salts. Dry the organic layer over

    
    , filter, and concentrate.
    
    • Result: The product is typically a pale yellow oil that may crystallize upon standing. Yields are typically >85%.[3]

Protocol B: Regioselective Synthesis with Unsymmetrical Diketones

Target: Synthesis of 1-propyl-3-phenyl-5-methylpyrazole (Major) vs 1-propyl-5-phenyl-3-methylpyrazole (Minor) using 1-benzoylacetone.

Reagents:

  • This compound Dihydrochloride (1.0 equiv)

  • 1-Phenyl-1,3-butanedione (Benzoylacetone) (1.0 equiv)

  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Ethanol (Abs)

Procedure:

  • Preparation: Dissolve Benzoylacetone (10 mmol) in Ethanol (30 mL).

  • Free-Basing: In a separate flask, dissolve this compound Dihydrochloride (10 mmol) in minimal Ethanol/Water (9:1) and add Triethylamine (25 mmol). Stir for 10 minutes.

  • Condensation: Add the hydrazine solution to the diketone solution.

  • Reflux: Heat to reflux for 4 hours.

  • Workup: Evaporate solvent. Redissolve in EtOAc. Wash with 1N HCl (to remove residual

    
     and unreacted hydrazine), then Brine. Dry over 
    
    
    
    .
  • Isomer Separation:

    • The crude mixture will contain predominantly the 1-propyl-3-phenyl-5-methylpyrazole (formed via attack of

      
       on the more reactive acetyl carbonyl, followed by cyclization onto the benzoyl carbonyl).
      
    • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes). The 1,3,5-isomer usually elutes differently than the 1,5,3-isomer due to the steric shielding of the N-propyl group by the adjacent phenyl ring in the minor isomer.

Analytical Validation

Distinguishing regioisomers is critical. Standard 1H NMR is often insufficient without 2D confirmation.

Table 1: Diagnostic NMR Signatures

Feature1-Propyl-3-phenyl-5-methylpyrazole (Major)1-Propyl-5-phenyl-3-methylpyrazole (Minor)
N-Propyl

-CH2
typically

4.0 - 4.1 ppm
typically

3.8 - 3.9 ppm (Shielded by Phenyl)
C5-Substituent Methyl (Singlet, ~2.3 ppm)Phenyl (Multiplet, ~7.4 ppm)
NOESY Correlation Strong Cross-peak: N-Pr

C5-Methyl
Strong Cross-peak: N-Pr

C5-Phenyl (Ortho protons)
13C NMR (C5) Shifted upfield (Methyl attached)Shifted downfield (Phenyl attached)

Workflow Diagram: Validation Logic

Validation Sample Isolated Product HNMR 1H NMR Spectrum Sample->HNMR NOESY 2D NOESY Experiment Sample->NOESY Decision Check Cross-peaks (N-CH2 to C5-R) NOESY->Decision ResultA Cross-peak to Methyl: Isomer A (3-Ph, 5-Me) Decision->ResultA ResultB Cross-peak to Phenyl: Isomer B (3-Me, 5-Ph) Decision->ResultB

Caption: Analytical workflow for distinguishing pyrazole regioisomers using NOESY NMR.

Safety & Handling

  • This compound Dihydrochloride: Toxic if swallowed, inhaled, or in contact with skin. Suspected carcinogen.

    • Control: Weigh in a fume hood.[4] Wear double nitrile gloves.

  • Reaction Vapors: Hydrazines can vaporize during reflux. Ensure the condenser is efficient and the system is vented to a scrubber or fume hood exhaust.

  • Waste Disposal: All aqueous washes containing hydrazine residues must be treated with bleach (hypochlorite) to oxidize hydrazines to nitrogen gas before disposal.

References

  • Knorr Pyrazole Synthesis Mechanism & Regioselectivity

    • Source: Name-Reaction.com. "Knorr Pyrazole Synthesis."
    • URL:[Link]

  • Regioselectivity of Alkylhydrazines with 1,3-Diketones

    • Source: Organic Chemistry Portal. "Synthesis of Pyrazoles."
    • URL:[Link]

  • Safety Data for this compound Hydrochloride: Source: ChemicalBook MSDS/SDS.
  • General Protocol for 3,5-Dimethylpyrazole (Org. Synth.)

    • Source: Organic Syntheses, Coll. Vol. 4, p.351 (1963).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Alkylation of Hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Queue: High Priority

Introduction: The "Alpha-Effect" Paradox

Welcome to the Hydrazine Alkylation Support Center. If you are here, you are likely struggling with the "Alpha-Effect," a phenomenon where the adjacent lone pair on the nitrogen atoms makes hydrazines (


) exceptionally nucleophilic—often too nucleophilic.

This enhanced reactivity leads to two primary experimental failures:

  • Polyalkylation: The mono-alkylated product is often more nucleophilic than the starting material, leading to a runaway reaction (mixtures of mono-, di-, and tri-alkylated species).

  • Regiochemical Scrambling: In substituted hydrazines, distinguishing between the N1 (substituted) and N2 (unsubstituted) nitrogens is electronically and sterically complex.

This guide provides root cause analysis and validated protocols to resolve these issues.

Module 1: Troubleshooting Polyalkylation

Ticket #001: "I cannot stop the reaction at the mono-alkylated product."

Root Cause Analysis: In direct alkylation with alkyl halides (


), the introduction of an electron-donating alkyl group increases the electron density on the nitrogen. Consequently, the product (

) is more reactive toward the electrophile than the starting hydrazine, causing over-alkylation.
Resolution Strategy A: The "Dilution" Protocol (Kinetic Control)

Best for: Simple hydrazine hydrate alkylations where excess starting material is cheap.

To favor mono-alkylation, you must statistically disadvantage the formation of the di-alkylated product.

Protocol:

  • Stoichiometry: Use a 10:1 molar ratio of Hydrazine : Alkyl Halide.

  • Addition: Add the Alkyl Halide dropwise to the refluxing hydrazine solution. Never add hydrazine to the halide.

  • Workup: The large excess of hydrazine must be removed via high-vacuum distillation or extraction (if the product is lipophilic).

Resolution Strategy B: The "Dianion" Method (Thermodynamic Control)

Best for: High-value substrates requiring precision.

This method, pioneered by Bredihhin et al., utilizes a protecting group to lock one site and a strong base to activate the other selectively.

Protocol:

  • Protection: Start with a Boc-protected hydrazine (e.g.,

    
    ).[1]
    
  • Deprotonation: Treat with 2.2 equivalents of n-BuLi in THF at -78 °C. This forms a stable nitrogen dianion.[1]

  • Alkylation: Add 1.0 equivalent of alkyl halide. The dianion reacts selectively at the most electron-rich (or least sterically hindered) position.

  • Result: High selectivity for mono-alkylation without over-reaction.

Module 2: Solving Regioselectivity (N1 vs. N2)

Ticket #002: "The electrophile attacked the wrong nitrogen."

Root Cause Analysis: For a monosubstituted hydrazine (


):
  • N1 (Substituted): Generally more nucleophilic due to the inductive electron-donating effect (+I) of the alkyl group. However, it is sterically hindered.

  • N2 (Unsubstituted): Less sterically hindered but slightly less nucleophilic (unless R is electron-withdrawing).

Decision Matrix:

Condition / FactorFavored SiteWhy?
Direct Alkylation (Neutral/Basic) N1 (Major)Electronic control (+I effect makes N1 the "harder" nucleophile).
Bulky Electrophile N2 (Major)Steric hindrance blocks N1 access.
Acylating Agents N1 Acylation is charge-controlled; N1 is more electron-rich.
Reductive Alkylation N2 Formation of hydrazone occurs at the unsubstituted

.
Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: Monosubstituted Hydrazine (R-NH-NH2) Goal What is your target? Start->Goal N1_Target Target: N1 Alkylation (R-N(R')-NH2) Goal->N1_Target N2_Target Target: N2 Alkylation (R-NH-NH-R') Goal->N2_Target Method_N1 Method: Direct Alkylation (Use reactive alkyl halides) N1_Target->Method_N1 Small Electrophile Protecting Alternative: Protecting Group (Boc-protection of N2) N1_Target->Protecting High Precision Needed Method_N2 Method: Reductive Alkylation (Aldehyde + NaBH3CN) N2_Target->Method_N2 Best Route

Caption: Decision logic for targeting N1 vs. N2 alkylation based on substrate and desired outcome.

Module 3: The "Clean" Route (Reductive Alkylation)

Ticket #003: "Direct alkylation is too messy. I need a cleaner profile."

The Solution: Reductive Alkylation (Reductive Amination).[2][3][4] Instead of attacking an alkyl halide, the hydrazine condenses with a ketone or aldehyde to form a hydrazone , which is then selectively reduced.[5] This prevents polyalkylation because the product (hydrazine) does not react further with the ketone under the reducing conditions.

Standard Protocol (Sodium Cyanoborohydride):

  • Setup: Dissolve hydrazine (1.0 eq) and Ketone/Aldehyde (1.0 eq) in Methanol.

  • Acid Catalyst: Adjust pH to ~4-5 using Acetic Acid. (Crucial for hydrazone formation).

  • Reduction: Add Sodium Cyanoborohydride (

    
    )  (1.5 eq).
    
    • Note:

      
       is preferred over 
      
      
      
      because it is stable in acid and selectively reduces the C=N bond (hydrazone) without reducing the C=O bond (carbonyl) of the starting material.
  • Reaction: Stir at Room Temp for 2–12 hours.

  • Quench: Neutralize with aqueous NaOH and extract.

Why this works: The reaction proceeds via a hydrazone intermediate (


).[5] The reduction of this intermediate yields the mono-alkylated product (

).

Module 4: Advanced Protecting Group Strategies

When regioselectivity must be absolute, chemical blocking is required.

Table: Protecting Group Efficacy

Protecting GroupInstallation SiteDeprotectionApplication
Boc (tert-butyl carbamate) N1 or N2 (Tunable)TFA or HClAllows sequential alkylation. N1-Boc is stable; N2-Boc allows N1 alkylation.
Phthalimide N2 (Primary amine)Hydrazine hydrateBlocks the

completely, forcing reaction to N1 (if available) or preventing over-reaction.
Cbz (Benzyloxycarbonyl) N1 or N2

Useful when acid-labile groups are present elsewhere in the molecule.

Workflow Visualization: The "Boc-Block" Strategy

BocStrategy Step1 Hydrazine (NH2-NH2) Step2 Boc-Hydrazine (NH2-NH-Boc) Step1->Step2 Boc2O Step3 Alkylation (R-NH-NH-Boc) Step2->Step3 R-X / Base (Attacks N1) Step4 Deprotection (R-NH-NH2) Step3->Step4 TFA / DCM

Caption: Sequential synthesis of mono-alkylated hydrazine using Boc-protection to prevent polyalkylation.

References

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1][6] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.

  • Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-methyl-α-amino acids. Chemical Society Reviews, 30, 205-213. (Discusses protecting group strategies relevant to hydrazine/amine selectivity).

  • Lane, C. F. (1975). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups.[2][3] Synthesis, 1975(03), 135-146.

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for nucleophilic substitution mechanisms and the Alpha Effect).

For further assistance with specific substrates (e.g., heteroaryl hydrazines), please submit a new ticket with your structure attached.

Sources

Technical Support Center: Propylhydrazine Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in Propylhydrazine Reactions Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Alkylation Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered the "Alkylation Paradox" during the synthesis of this compound (


).

The Problem: In nucleophilic substitution, the introduction of an electron-donating alkyl group (propyl) makes the resulting hydrazine more nucleophilic than the starting material. Consequently, the mono-alkylated product reacts faster with the alkylating agent than the unsubstituted hydrazine, leading to a cascade of unwanted poly-alkylated byproducts (


-dipropyl and 

-dipropyl species).

This guide provides field-proven protocols to break this cycle, stabilize the reactive free base, and purify your target compound.

Module 1: Controlling Selectivity (Preventing Poly-alkylation)

Root Cause Analysis

The formation of dithis compound is rarely random; it is a kinetic inevitability if stoichiometry is uncontrolled.

  • Symptom: TLC shows multiple spots with similar

    
     values; Mass Spec shows M+42 peaks (second propyl group).
    
  • Mechanism:

    
    . The inductive effect (+I) of the propyl group increases electron density on the nitrogen.
    
Solution A: The "Dilution & Excess" Protocol (Direct Alkylation)

Best for: Rapid synthesis when hydrazine hydrate is abundant and cheap.

The Logic: By flooding the reaction with hydrazine, you statistically force the propyl halide to collide with unsubstituted hydrazine rather than the newly formed this compound.

Protocol:

  • Setup: Charge a reactor with 10 equivalents of Hydrazine Hydrate (64% or 80% aqueous).

  • Temperature Control: Cool to 0–5°C . Low temperature suppresses the activation energy barrier difference between the first and second alkylation.

  • Addition: Add 1 equivalent of Propyl Bromide (or Iodide) dropwise over 2 hours.

    • Critical: Rapid addition creates localized "hotspots" of high alkyl halide concentration, favoring dialkylation.

  • Workup:

    • Extract the free base with diethyl ether (continuous extraction recommended).

    • Crucial Step: Distill off the ether, then distill the excess hydrazine (b.p. 114°C). The residue is crude this compound.

Solution B: The "Reductive Amination" Route (High Fidelity)

Best for: High-purity requirements (Drug Substances).

The Logic: This method avoids direct alkylation entirely. It forms a hydrazone intermediate which locks the nitrogen, preventing over-alkylation before reduction.

Protocol:

  • Condensation: React Hydrazine Hydrate (1.5 eq) with Propionaldehyde (1 eq) in Ethanol.

  • Observation: Formation of the hydrazone is indicated by a slight exotherm.

  • Reduction: Treat the hydrazone with

    
     (1.5 eq) or perform catalytic hydrogenation (
    
    
    
    , Pd/C).
  • Outcome: Yields exclusively mono-propylhydrazine.

Visualizing the Pathway

ReactionPathways Start Hydrazine (N2H4) Inter1 Mono-Propylhydrazine (Target) Start->Inter1 Low Selectivity (if 1:1 ratio) Inter2 Propylhydrazone (Stable Intermediate) Start->Inter2 High Selectivity Reagent1 Propyl Halide (Direct Alkylation) Reagent2 Propionaldehyde (Reductive Amination) Byprod N,N-Dithis compound (Unwanted Byproduct) Inter1->Byprod Fast Reaction (Nucleophilic Attack) Inter2->Inter1 Reduction (NaBH4 / H2)

Figure 1: Comparison of Direct Alkylation (Red) vs. Reductive Amination (Green) pathways. Note the high risk of byproduct formation in the direct route.

Module 2: Preventing Oxidation & Decomposition

The Issue: "The Yellowing Effect"

This compound free base is thermodynamically unstable in air. It oxidizes to azo-propane (


), nitrogen gas, and hydrocarbons.

Troubleshooting Table: Stability Factors

ParameterRisk FactorMitigation Strategy
Atmosphere Oxygen promotes radical oxidation chains.Strict Inerting: Use Argon (heavier than air) rather than Nitrogen for storage.
Container Metal ions (

,

) catalyze decomposition.[1]
Glass/Teflon Only: Never use stainless steel spatulas or needles. Use glass-lined reactors.
State Free base liquid is highly reactive.Salt Formation: Convert immediately to Hydrochloride or Oxalate salt.
Light UV light accelerates auto-oxidation.Amber Glass: Store in dark, foil-wrapped containers at -20°C.
Protocol: Stabilization via Hydrochloride Salt Formation

This is a self-validating step: If the salt crystallizes white, your purity is high. If it is beige/brown, oxidation has occurred.

  • Dissolve crude this compound free base in dry Ethanol.

  • Cool to 0°C in an ice bath.

  • Slowly add

    
     in Dioxane (4M) or bubble dry 
    
    
    
    gas.
    • Warning: Exothermic reaction.

  • The monohydrochloride salt (

    
    ) will precipitate.
    
  • Filter and wash with cold ether.

  • Result: A hygroscopic but chemically stable white solid.

Module 3: Purification & Troubleshooting

Decision Matrix: Cleaning Up the Mess

If you already have a mixture, use this logic flow to recover your product.

Troubleshooting Start Impure Reaction Mixture Check1 Is the mixture colored (Yellow/Brown)? Start->Check1 Check2 Does TLC show multiple spots? Check1->Check2 No ActionOxidation Oxidation Detected. Distill under N2 immediately or discard if viscous tar. Check1->ActionOxidation Yes ActionPoly Poly-alkylation Detected. Perform Fractional Crystallization of HCl salt. Check2->ActionPoly Yes ActionPure Proceed to Salt Formation (Module 2) Check2->ActionPure No

Figure 2: Troubleshooting logic for impure this compound mixtures.

FAQ: Rapid Fire Solutions

Q: My this compound hydrochloride is turning into a liquid on the bench. Why? A: The HCl salt is extremely hygroscopic . It absorbs atmospheric moisture, turning into a delusional puddle.

  • Fix: Handle only in a glovebox or desiccator. Dry under high vacuum (

    
     mbar) over 
    
    
    
    .

Q: Can I use Propyl Chloride instead of Bromide? A: Yes, but it is slower.

  • Impact: Slower reaction times require higher temperatures, which unfortunately increases the rate of byproduct formation and decomposition. Stick to Bromide or Iodide for milder conditions (0°C).

Q: How do I remove the


-dithis compound byproduct? 
A:  Exploiting boiling point differences is difficult.
  • Technique: Use fractional crystallization of the oxalate salts. The mono-propyl oxalate often has a distinct solubility profile in hot ethanol compared to the di-propyl oxalate.

References

  • Organic Syntheses , Coll. Vol. 2, p. 395 (1943); Vol. 16, p. 51 (1936). Methylhydrazine Sulfate (Analogous procedure for mono-alkylation).

  • Ragnarsson, U. (2001). "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 30, 205-213. (Review of protecting group strategies).

  • Bredihhin, A., et al. (2007).[2] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 9(6), 1097–1099. (Use of Boc-protection for high selectivity).

  • Google Patents , US4352941A. "Process for purification of phenylhydrazine" (Relevant techniques for hydrazine salt purification and metal-catalyzed oxidation prevention).

  • National Institutes of Health (NIH) , PubChem Compound Summary for this compound. (Safety and stability data).

Sources

Technical Support Center: Propylhydrazine Stabilization & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

The "Why" Behind the Instability Propylhydrazine (


) is an alkylhydrazine characterized by a nitrogen-nitrogen single bond with a lone pair of electrons on each nitrogen atom. This "alpha-effect" makes the molecule an aggressive nucleophile but also renders it thermodynamically unstable in the presence of oxygen.

In its free base form, this compound is a volatile liquid susceptible to rapid auto-oxidation, forming yellow-colored azo intermediates (


) and eventually decomposing into propane and nitrogen gas. To achieve long-term stability, the kinetic barrier to oxidation must be raised by protonating the amine to form This compound Hydrochloride (

)
.

This guide details the stabilization protocol (conversion to salt) and the "Cold Chain" storage requirements necessary to maintain purity for biological and synthetic applications.

Stabilization Protocol: Free Base to Hydrochloride Salt

Objective: Convert the unstable, air-sensitive free base into a stable, crystalline salt for long-term storage.

Reagents Required[1][2][3][4]
  • This compound (Free base, freshly distilled or synthesized)

  • Hydrochloric acid (4M in Dioxane or Diethyl Ether)

  • Anhydrous Ethanol (EtOH)

  • Diethyl Ether (

    
    )
    
  • Argon or Nitrogen gas line

Step-by-Step Methodology
  • Inert Environment Setup:

    • Purge a 2-neck round-bottom flask with Argon for 15 minutes.

    • Scientist Note: Oxygen is the enemy here. Even trace amounts during salt formation can initiate radical chain reactions that persist in the solid state.

  • Solvation:

    • Dissolve the this compound free base in a minimal amount of anhydrous Ethanol (0.5 M concentration).

    • Cool the solution to 0°C in an ice bath.

  • Acidification (The Critical Step):

    • Dropwise, add the HCl solution (in Dioxane/Ether) with vigorous stirring.

    • Monitor pH until it reaches ~3.0.

    • Observation: A white precipitate (this compound HCl) should begin to form immediately.

    • Why: Protonation of the terminal nitrogen (

      
      ) removes electron density from the N-N bond, significantly reducing its reducing potential and susceptibility to oxidation.
      
  • Precipitation & Wash:

    • Add excess cold Diethyl Ether to force complete precipitation.

    • Filter the solid under an inert atmosphere (Schlenk line filtration recommended).

    • Wash the cake 3x with cold Diethyl Ether to remove unreacted free base or oxidized azo-impurities.

  • Desiccation:

    • Dry under high vacuum (<0.1 mbar) for 4 hours at room temperature.

    • Warning: Do not heat above 40°C during drying, as trace metal impurities can catalyze decomposition even in the salt form.

Workflow Visualization

StabilizationWorkflow Start Unstable Free Base (Liquid, Air Sensitive) Solvation Solvation (EtOH, 0°C, Argon) Start->Solvation Dissolve Protonation Acidification (+HCl in Dioxane) Solvation->Protonation Protonate Precipitation Precipitation (+Et2O) Protonation->Precipitation Crystallize Storage Stable Salt (-20°C, Desiccated) Precipitation->Storage Vacuum Dry

Figure 1: Critical workflow for converting unstable this compound free base to the stable hydrochloride salt.

Storage Specifications (The "Cold Chain")

Once stabilized as a salt, the compound is still hygroscopic and light-sensitive. Adhere to these strict storage parameters.

ParameterRequirementScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Working stock)Lowers the kinetic energy of molecules, slowing the rate of auto-oxidation and hydrolysis (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces oxygen. Hydrazines are potent reducing agents; contact with

leads to rapid degradation.
Container Amber Glass with Teflon-lined capAmber glass blocks UV light, which can photolytically cleave the N-N bond. Teflon prevents leaching of plasticizers.
Desiccant Required (Silica gel/Drierite)Hydrazine salts are hygroscopic. Absorbed water hydrolyzes the salt, liberating the unstable free base locally.

Troubleshooting & FAQs

Q1: My white this compound HCl powder has turned yellow. Is it still usable?

  • Diagnosis: The yellow color indicates the formation of azo compounds (

    
    ), a result of oxidation.
    
  • Action: Discard immediately. The presence of azo compounds indicates that the N-N bond integrity is compromised. These impurities are often toxic and can interfere with nucleophilic substitution reactions by acting as radical scavengers.

  • Prevention: Ensure the container is flushed with Argon after every use.

Q2: Can I dissolve the salt in Acetone for my reaction?

  • Critical Warning: ABSOLUTELY NOT.

  • Mechanism: Hydrazines react rapidly with ketones (and aldehydes) to form hydrazones via condensation, releasing water. This is an irreversible consumption of your reagent.

  • Solution: Use non-carbonyl solvents like Methanol, Ethanol, DMSO, or DMF.

Q3: The material has become sticky/clumped inside the vial.

  • Diagnosis: Hygroscopic failure. The seal was likely compromised, allowing atmospheric moisture to enter.

  • Implication: The molecular weight calculation will be incorrect due to water mass, and the presence of water may hydrolyze the salt, creating pockets of unstable free base.

  • Action: If the color is still white, you may attempt to dry it under high vacuum (

    
     mbar) over 
    
    
    
    for 12 hours. If it remains sticky, recrystallize or discard.

Q4: I see "Procarbazine" mentioned in safety sheets. Why?

  • Context: this compound is a structural analog and metabolic breakdown product of Procarbazine (a chemotherapy drug).

  • Safety Implication: Treat this compound as a suspected carcinogen and mutagen . It shares the same metabolic activation pathway (oxidative generation of methyl/propyl radicals) that gives Procarbazine its cytotoxicity. Always handle in a fume hood.[1]

Degradation Pathway Visualization

Degradation P_Hydrazine This compound (R-NH-NH2) Radical Hydrazyl Radical (R-NH-NH•) P_Hydrazine->Radical +O2 / Metal Ion Azo Azo Intermediate (R-N=N-H) [YELLOW COLOR] Radical->Azo -H• Decomp Decomposition (Propane + N2 Gas) Azo->Decomp Irreversible

Figure 2: The oxidative degradation pathway. The appearance of yellow color corresponds to the Azo Intermediate stage.

References

  • Eriksson, D. E., & Zetterberg, G. (1979). Metabolism of Procarbazine: Formation of active alkylating species. Chemical-Biological Interactions.
  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 135397831, this compound hydrochloride. Retrieved January 29, 2026, from [Link]

  • Prough, R. A., & Tweedie, D. J. (1987). Procarbazine Metabolism and Toxicity. Archives of Biochemistry and Biophysics.

Sources

Technical Support Center: Hydrazine Chemistry & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Topic: Troubleshooting & Optimization

Introduction: The Hydrazine Paradox

Hydrazine (


) is a paradox in the laboratory: it is one of the most potent nucleophiles and reducing agents available, yet its utility is often overshadowed by its instability and toxicity. In my experience supporting drug development workflows, 80% of "failed" hydrazine reactions—whether Wolff-Kishner reductions or heterocycle syntheses—are not chemical failures but process failures  related to temperature control, stoichiometry, or safe handling.

This guide addresses the specific bottlenecks researchers encounter, moving beyond textbook theory to field-proven troubleshooting.

Module 1: Safety & Handling (The Foundation)

Q: I need anhydrous hydrazine for a reaction, but our safety officer is flagging it. Can I use the hydrate? A: In 95% of organic syntheses, yes . Anhydrous hydrazine is thermodynamically unstable and can detonate in the presence of metal oxides or on high-surface-area materials (like Raney Nickel) without air. Hydrazine hydrate (


, typically 55-64% hydrazine) is significantly more stable because the water molecule acts as a heat sink and diluent.

Critical Rule: Unless your reaction is strictly water-intolerant (e.g., involving highly sensitive organometallics), always substitute hydrazine hydrate. If you must use anhydrous, never distill it to dryness and use Teflon/glass equipment only—no stainless steel.

Q: How do I safely neutralize hydrazine waste? I’ve heard bleach can be dangerous. A: You are correct. Direct addition of concentrated bleach (sodium hypochlorite) to concentrated hydrazine causes violent gas evolution (


) and heat.
The Validated Protocol: 
  • Dilute: Dilute the hydrazine waste with water to a concentration <5%.[1]

  • Cool: Place the waste container in an ice bath.

  • Oxidize Slowly: Add 5-10% sodium hypochlorite solution dropwise with stirring.

  • Verify: Test for residual hydrazine using a colorimetric indicator (e.g., p-dimethylaminobenzaldehyde) before disposal.

Mechanism:



Note: Incomplete oxidation or incorrect pH can lead to carcinogenic N-nitrosoamines. Ensure excess oxidant is present. [1, 5]
Module 2: Reaction Optimization (Synthesis Focus)

Q: My Wolff-Kishner reduction is stalling. I see the hydrazone, but it won't convert to the alkane. A: This is the classic "Temperature Ceiling" issue. The conversion of the hydrazone to the alkane requires high temperatures (180–200°C). If you are using hydrazine hydrate, the water boils at 100°C, clamping your reaction temperature and preventing the breakdown of the hydrazone.

The Fix (Huang-Minlon Modification): You must physically remove the water during the reaction.

  • Form Hydrazone: Reflux ketone, hydrazine hydrate, and KOH in diethylene glycol (boiling point ~245°C) at ~120°C for 1 hour.

  • Distill: Remove the condenser and distill off the water and excess hydrazine until the internal temperature rises to 200°C.

  • Reflux: Replace the condenser and reflux at 200°C for 3–5 hours. The reduction will proceed rapidly once the water is gone. [4]

Q: I am trying to synthesize a pyrazole, but I keep getting an insoluble "double-condensation" product. What is this? A: You are forming an Azine (


).
Hydrazine is a bis-nucleophile. If the concentration of your carbonyl substrate is high relative to hydrazine, the newly formed hydrazone (

) will attack a second equivalent of carbonyl instead of cyclizing.

The Fix:

  • Reverse Addition: Do not add hydrazine to the ketone. Add the ketone slowly to a dilute, stirring solution of excess hydrazine (1.5 to 2.0 equivalents). This ensures the carbonyl always encounters free hydrazine, favoring the mono-hydrazone. [11]

Module 3: Workup & Purification

Q: How do I remove excess hydrazine after the reaction? It co-elutes with my product. A: Hydrazine is "sticky" on silica gel and hard to remove by standard evaporation due to its high boiling point (114°C for hydrate) and polarity.

Technique: Azeotropic Removal Do not rely on high-vacuum alone, which can damage pumps.

  • Toluene Azeotrope: Add toluene to your crude reaction mixture. Hydrazine hydrate forms a hetero-azeotrope with toluene.

  • Rotovap: Evaporate the toluene. It will carry the hydrazine/water with it.[2] Repeat 2-3 times.

  • Chemical Wash: If the product is non-polar (e.g., extracted into ether/DCM), wash the organic layer with 0.5M HCl. The hydrazine will protonate to the hydrazinium salt (

    
    ), which is strictly water-soluble and will leave the organic phase. Caution: Do not use this if your product is acid-sensitive. [8, 12][3][4][5][6][7][8][9][10][11][12]
    
Visualizing the Workflow
Figure 1: Wolff-Kishner Troubleshooting Logic

This decision tree illustrates the critical temperature-dependent checkpoints in the Huang-Minlon modification.

WolffKishner Start Start: Ketone + N2H4 + KOH Step1 Reflux at 100-120°C (Hydrazone Formation) Start->Step1 Check1 Is Water Removed? Step1->Check1 FailPath Temp stays < 120°C Reaction Stalls at Hydrazone Check1->FailPath No SuccessPath Distill off H2O/Excess N2H4 Temp rises to 200°C Check1->SuccessPath Yes (Huang-Minlon) Final N2 Evolution -> Alkane Product SuccessPath->Final

Caption: To drive the Wolff-Kishner reduction, the system must breach the 120°C barrier by distilling off water, enabling the high-energy nitrogen evolution step.

Figure 2: Safe Waste Destruction Protocol

Standard operating procedure for neutralizing hydrazine waste streams.

WasteSafety Waste Hydrazine Waste (Concentrated) Dilute Dilute with H2O (<5% Conc) Waste->Dilute Cool Ice Bath (<10°C) Dilute->Cool Bleach Add NaOCl (Bleach) DROPWISE Cool->Bleach Check Starch-Iodide Test (Blue = Excess Oxidant) Bleach->Check Disposal Neutral pH Adjustment -> Chemical Sewer Check->Disposal

Caption: Controlled oxidation prevents thermal runaway. Never add bleach to concentrated hydrazine.

Summary Data Table: Solvent & Material Compatibility
ParameterRecommendationReason / Causality
Reaction Vessel Glass, Teflon, 304L Stainless SteelCarbon steel and copper catalyze decomposition (explosion risk).
Gasket Material Teflon (PTFE), KalrezHydrazine attacks silicone and Viton, causing leaks.
Reaction Solvent Ethanol, Toluene, THFAvoid ketones (acetone) unless making azines; avoid chlorinated solvents if amines are present (alkylation risk).
Workup Wash 0.5M HCl (if product stable)Protonates hydrazine to water-soluble salt.
PPE Butyl Rubber or Neoprene GlovesHydrazine permeates standard nitrile gloves rapidly.
References
  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. Source: 13

  • UC Santa Barbara. Hydrazine Standard Operating Procedure. Source: 7

  • American Chemical Society (ACS). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Source: 10

  • L.S. College. Wolff–Kishner Reduction and Huang-Minlon Modification.[4] Source: 4[5]

  • National Institutes of Health (NIH). Toxicological Profile for Hydrazines: Disposal and Oxidation. Source: 11

  • Arxada. Performance Chemicals: Hydrazine Safety and Neutralization. Source: 1

  • BenchChem. Safeguarding Your Research: Handling Hydrazine Hydrate. Source: 14

  • ResearchGate. Removing Excess Hydrazine Hydrate from Reaction Mixtures. Source: 2

  • Gogolashvili et al. Detoxifying of Hydrazine in Waste Waters (Thermal Engineering).[15] Source: 15

  • Chemistry LibreTexts. Wolff-Kishner Reduction Mechanism. Source: 16

  • ChemistryViews. Direct Azine Synthesis from Alcohols and Hydrazine. Source: 17

  • Reddit ChemPros. How to quench excess hydrazine monohydrate. Source: 18

Sources

Technical Guide: Workup Procedures for Reactions Involving Propylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The Alkylhydrazine Hazard

WARNING: Propylhydrazine (and its hydrochloride salt) is a potent alkylating agent, a suspected carcinogen, and highly toxic. It poses a greater lipophilic hazard than simple hydrazine, allowing easier penetration through skin and gloves.

  • Immediate Action: All procedures must be conducted in a functioning fume hood.

  • Glove Protocol: Standard nitrile gloves offer limited protection against alkylhydrazines. Double-gloving is mandatory; change outer gloves immediately upon any splash. Silver Shield® or laminate gloves are recommended for direct handling of the neat liquid.

  • Decontamination: Glassware must not be simply washed. It must be chemically decontaminated using a 5% hypochlorite (bleach) solution to oxidize residual hydrazine before standard cleaning [1].

Core Workup Logic: The Decision Engine

The physical properties of this compound dictate the workup strategy.

  • Boiling Point: ~130°C (Free base) [2]. Implication: You cannot easily rotovap it off without high heat, which risks product decomposition.

  • pKa (Conjugate Acid): ~8.0 [3].[1] Implication: At pH 7, it exists in equilibrium. To wash it out with water, you must force it into its ionic form (pH < 6).

  • Solubility: Highly soluble in water and alcohols; moderately soluble in organic solvents like DCM or EtOAc [2].

Decision Tree: Selecting Your Protocol

WorkupLogic Start Start: Reaction Complete ProdNature Is your Product Basic? Start->ProdNature NonBasic NO (e.g., Amide, Hydrazone) ProdNature->NonBasic Neutral/Acidic Product Basic YES (e.g., Amine, Heterocycle) ProdNature->Basic Basic Product AcidWash Protocol A: The Protonation Trap (Wash org. layer with 1M HCl) NonBasic->AcidWash Solubility Is Product Water Soluble? Basic->Solubility WaterSol YES (Polar) Solubility->WaterSol OrgSol NO (Lipophilic) Solubility->OrgSol Scavenge Protocol B: The Scavenger Hunt (Add Benzaldehyde -> Filter Solid) WaterSol->Scavenge Extraction Protocol C: pH Swing Extraction (Keep pH > 10, Extract Product) OrgSol->Extraction caption Figure 1: Strategic decision tree for this compound removal based on product properties.

Detailed Technical Protocols

Protocol A: The "Protonation Trap" (Acidic Wash)

Best for: Synthesis of hydrazones, amides, or non-basic heterocycles where the product remains in the organic layer. Mechanism: this compound (


) is protonated by dilute acid to form propylhydrazinium chloride, which is highly water-soluble and insoluble in organics.
  • Dilution: Dilute the reaction mixture with a non-miscible solvent (Dichloromethane or Ethyl Acetate).

  • First Wash (Quench): Wash the organic layer with 1M HCl (2 x volume).

    • Why? This drops the pH < 2. This compound becomes

      
       ionized (
      
      
      
      ) and partitions into the aqueous phase.
  • Second Wash: Wash with Brine (Saturated NaCl).

  • Drying: Dry over anhydrous

    
     and concentrate.
    
  • Verification: Check NMR. The triplet at

    
     ppm (propyl 
    
    
    
    next to NH) should be absent.
Protocol B: The "Scavenger Hunt" (Chemical Quenching)

Best for: Water-soluble products or acid-sensitive compounds where aqueous washing is impossible. Mechanism: Reacting excess this compound with a lipophilic aldehyde creates a hydrazone. This new species is chemically distinct and easily separable by chromatography or filtration.

  • Quantification: Estimate the excess equivalents of this compound remaining (e.g., 0.5 eq).

  • Addition: Add 1.1 equivalents (relative to excess hydrazine) of a scavenging aldehyde.

    • Recommended:4-Nitrobenzaldehyde or 2-Chlorobenzaldehyde .

    • Why? These form crystalline hydrazones that often precipitate out or move very differently on silica gel compared to your polar product [4].

  • Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC until the hydrazine spot disappears.

  • Separation:

    • If Precipitate Forms: Filter off the solid hydrazone byproduct.[2]

    • If Soluble: The hydrazone is now much less polar.[3] Remove it via a short silica plug or liquid-liquid extraction (the hydrazone will stay in organics; your polar product might stay in water or require specific elution).

Protocol C: The Azeotropic Removal

Best for: Stable, non-volatile products where chemical additives are undesirable. Mechanism: this compound forms azeotropes with certain solvents, allowing it to be "carried" over during evaporation, though its high boiling point makes this challenging.

  • Solvent Swap: Add Toluene or Xylene to the crude mixture.

  • Evaporation: Rotary evaporate at

    
     under vacuum.
    
    • Note: Repeat this process 2-3 times ("chasing" the hydrazine).

  • Warning: Do not use this method if your product is volatile or thermally unstable.

Troubleshooting Guide (Q&A)

Q1: I see a brown oil forming during concentration. What is happening? A: This is likely oxidative decomposition. Alkylhydrazines are sensitive to air oxidation, forming azo compounds and radicals that polymerize into brown tars.

  • Fix: Always perform workup under an inert atmosphere (

    
     or Ar) if possible. Add a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts to your extraction solvent if the product allows. Ensure your rotary evaporator is vented with nitrogen, not air.
    

Q2: My product is an amine, and I can't use the HCl wash (Protocol A) because it salts out my product too. How do I separate them? A: This is the "Dual Base" problem. You must exploit the subtle pKa difference or boiling point.

  • Method 1 (Distillation): If your product is heavy (MW > 200), you may be able to distill off the excess this compound (BP 130°C) under high vacuum (< 1 mbar), leaving your product behind.

  • Method 2 (Derivatization): Use Protocol B (Scavenging). The scavenger (aldehyde) will react selectively with the primary amine of the hydrazine (

    
    ) much faster than with your secondary/tertiary amine product.
    

Q3: I have a persistent emulsion during extraction. A: Hydrazine derivatives often act as surfactants.

  • Fix: Do not shake vigorously; invert gently. Add a small amount of Methanol or Isopropanol to the organic layer to break surface tension. Alternatively, filter the biphasic mixture through a pad of Celite to remove fine particulates stabilizing the emulsion.

Q4: Can I just rotovap the this compound off? A: Generally, no . With a boiling point of 130°C, it requires significant heat. Even if you remove the solvent, residual this compound will remain trapped in the oil, leading to toxicity hazards and interference in subsequent steps (e.g., poisoning Pd catalysts).

Comparative Data: Removal Efficiency

MethodRemoval EfficiencyProduct Loss RiskSuitability
Acid Wash (1M HCl) High (>98%)Low (unless product is basic)Non-basic products (Amides, Hydrazones)
Scavenging (Aldehyde) Very High (>99%)Low (chemoselective)Acid-sensitive or Water-soluble products
Azeotropic Distillation Moderate (70-80%)Moderate (thermal stress)Stable, non-volatile products
High Vac Drying Low (<50%)LowNot recommended as primary method

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.).[1][4] this compound Compound Summary. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Williams, R. (n.d.). pKa Data Compilation. Organic Chemistry Data. Retrieved January 29, 2026, from [Link]

  • Thiel, O. R., et al. (2014). Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 91, 201-212. [Link]

Sources

Validation & Comparative

comparative efficacy of propylhydrazine-based HDAC inhibitors

[1]

Executive Summary: The Shift to Alkyl-Hydrazide Zinc Binding Groups

The current standard in Histone Deacetylase (HDAC) inhibition relies heavily on hydroxamic acid (HA) as the Zinc Binding Group (ZBG).[1][2][3] While potent (e.g., SAHA/Vorinostat), HA moieties suffer from poor pharmacokinetics (PK) and potential mutagenicity (Ames positive). This guide evaluates a critical emerging alternative: Propylhydrazine and Alkyl-Hydrazide-based inhibitors .

Recent data indicates that N-alkyl hydrazides (specifically propyl- and ethyl- derivatives) offer a neutral-charge chelation mechanism , distinct from the negatively charged hydroxamates. This structural shift results in comparable potency (IC50 < 50 nM), superior isoform selectivity (particularly for HDAC6 and HDAC8), and significantly improved oral bioavailability (>90%).

Mechanistic Causality: Neutral vs. Charged Chelation

To understand the efficacy differences, we must analyze the atomic-level interaction at the catalytic pocket.

  • Standard (Hydroxamate): Forms a bidentate chelate with Zn²⁺ using the carbonyl oxygen and the hydroxyl oxygen. This interaction is often electrostatic (negatively charged), leading to high affinity but low selectivity and metabolic instability (glucuronidation).

  • Alternative (Propyl/Alkyl-Hydrazide): Forms a bidentate chelate using the carbonyl oxygen and the terminal amino nitrogen (

    
     or 
    
    
    ). Crucially, this interaction is neutral . The alkyl chain (propyl/ethyl) fills the hydrophobic channel leading to the active site, acting as a "selectivity filter."
Visualization: Chelation Topology & Signaling Impact

The following diagram illustrates the structural divergence and downstream signaling consequences of targeting HDAC6 with hydrazide-based inhibitors (e.g., Compound 35m) versus pan-HDAC hydroxamates.

HDAC_Mechanismcluster_0Zinc Binding Group (ZBG) Physicscluster_1Downstream EfficacyHydroxamateHydroxamate (SAHA)[Negatively Charged]High Potency / Low SelectivityHDAC6_InhibSelective HDAC6 InhibitionHydroxamate->HDAC6_InhibPotentToxicityMutagenicity Risk(Ames Positive)Hydroxamate->ToxicityHigh RiskHydrazidePropyl/Ethyl-Hydrazide[Neutral Charge]High Selectivity (HDAC6/8)Hydrazide->HDAC6_InhibSelectiveHydrazide->ToxicityNegligible RiskTubulinTubulin Acetylation(Microtubule Stability)HDAC6_Inhib->TubulinIncreasesNLRP3NLRP3 Inflammasome(Suppression)HDAC6_Inhib->NLRP3Blocks Activation

Figure 1: Mechanistic divergence between Hydroxamate and Hydrazide ZBGs. Note the reduced toxicity profile of the hydrazide class due to neutral zinc coordination.

Comparative Efficacy Data

The following data synthesizes results from recent medicinal chemistry campaigns (2019–2025) comparing N-propyl/ethyl hydrazide analogs against FDA-approved standards.

Table 1: Potency (IC50) and Isoform Selectivity
Compound ClassRepresentative AgentZBG TypeHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (HDAC6/1)Key Reference
Standard Vorinostat (SAHA)Hydroxamate1210~1 (Pan-active)[FDA Label]
Standard Tubastatin AHydroxamate16,40015>1000[Ref 1]
Propyl-Hydrazide N'-propyl-TubastatinThis compound >30,000110 High [Ref 4]
Ethyl-Hydrazide Compound 35mEthylhydrazine12,30019 647 [Ref 1]
Alkyl-Hydrazide Compound 7dHexylhydrazine(HDAC8 Selective)N/AHDAC8 specific[Ref 2]
Table 2: Pharmacokinetic (PK) & Safety Profile
ParameterHydroxamate (Vorinostat)Hydrazide-Based (Comp 35m/11h)Interpretation
Oral Bioavailability (F%) ~43% (Poor)93.4% - 112% Hydrazides resist first-pass glucuronidation better than hydroxamates.
Half-life (T1/2) ~2.0 h> 5.5 h Enhanced metabolic stability.
Ames Test (Mutagenicity) Positive (+)Negative (-) Hydrazides avoid the genotoxic hydroxamic acid metabolite formation.
hERG Inhibition Moderate RiskLow RiskImproved cardiac safety profile.

Technical Insight: The N'-propyl modification (Ref 4) specifically enhances lipophilicity compared to the methyl analogs, improving cell permeability without compromising the ZBG's ability to chelate Zinc. However, the ethyl analogs (Ref 1) currently show the tightest binding affinity (lowest IC50) due to optimal steric fit in the HDAC6 channel.

Self-Validating Experimental Protocol

To verify the efficacy of a this compound-based inhibitor in your own lab, do not rely on generic kits. Use this optimized Fluorometric HDAC Activity Assay .

Why this protocol? Standard colorimetric assays often suffer from interference by hydrazine moieties (which can react with developing agents). This fluorometric method uses a Lysine-AMC substrate which is chemically distinct, preventing false positives.

Workflow: Fluorometric IC50 Determination

Reagents:

  • Substrate: Fluorogenic peptide from p53 residues 379–382 (RHKK(Ac)AMC).

  • Enzyme: Recombinant human HDAC6 (or target isoform).

  • Developer: Trypsin solution (activates the fluorophore after deacetylation).

  • Inhibitor: this compound analog (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute inhibitor in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Create a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

  • Enzyme Incubation (The "Lag" Phase):

    • Add 15 µL of diluted inhibitor + 10 µL of HDAC enzyme (optimal conc: 2 ng/µL).

    • Critical Step: Incubate for 30 minutes at 37°C before adding substrate.

    • Reasoning: Hydrazides often exhibit "slow-binding" kinetics compared to "fast-on/fast-off" hydroxamates (Ref 3). Pre-incubation ensures equilibrium binding.

  • Reaction Initiation: Add 25 µL of Fluorogenic Substrate (50 µM final). Incubate for 60 min at 37°C.

  • Development: Add 50 µL of Developer Solution (Trypsin/Trichostatin A mix). Incubate 20 min at room temp.

    • Mechanism:[4][5] Trypsin cleaves the AMC fluorophore only if the lysine was deacetylated by HDAC. TSA stops the HDAC reaction to freeze the timepoint.

  • Readout: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Validation:

    • Z-Factor must be > 0.5.

    • Reference compound (e.g., Tubastatin A) must be run in parallel.

Workflow Visualization

Assay_ProtocolStartStart: Inhibitor Dilution(DMSO Stock)PreIncPre-Incubation (Critical)Enzyme + Inhibitor30 min @ 37°CStart->PreIncAccount forSlow-BindingSubstrateAdd Substrate(Lys-AMC)Reaction: 60 minPreInc->SubstrateDeveloperAdd Developer(Trypsin + TSA)Cleaves AMCSubstrate->DeveloperReadMeasure FluorescenceEx: 360nm / Em: 460nmDeveloper->ReadAnalysisCalculate IC50(Sigmoidal Fit)Read->Analysis

Figure 2: Optimized Fluorometric Assay Workflow. The yellow node highlights the critical pre-incubation step required for accurate hydrazide kinetic assessment.

Strategic Recommendations

Based on the comparative data, the following strategic pivots are recommended for drug development programs:

  • Replace Hydroxamates in Chronic Indications: For non-oncology indications (e.g., neurodegeneration, inflammation) where long-term dosing is required, propyl/ethyl-hydrazides are superior due to the lack of mutagenicity (Ames negative) and higher oral bioavailability (Ref 1, Ref 5).

  • Utilize Propyl Linkers for Lipophilicity: If your lead hydrazine compound is too polar (low permeability), introducing an N'-propyl chain at the ZBG or linker interface is a proven method to improve cell potency without disrupting Zinc binding (Ref 4).

  • Target HDAC6/NLRP3 Axis: The most promising therapeutic window for this class is in anti-inflammatory applications. Compounds like 35m demonstrate that hydrazide-based HDAC6 inhibition effectively blocks the NLRP3 inflammasome, a pathway less effectively modulated by pan-HDAC hydroxamates due to toxicity limits (Ref 1).

References

  • Zhang, X., et al. (2022). "First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation." Journal of Medicinal Chemistry.

  • Bessin, S., et al. (2022). "Development of Alkylated Hydrazides as Highly Potent and Selective Class I Histone Deacetylase Inhibitors with T cell Modulatory Properties." Journal of Medicinal Chemistry.

  • Yang, F., et al. (2022). "Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study." Bioorganic Chemistry.

  • Hansen, F., et al. (2019). "Synthesis of N'-propylhydrazide analogs of hydroxamic inhibitors of histone deacetylases (HDACs) and evaluation of their impact on activities of HDACs." Bioorganic & Medicinal Chemistry Letters.

  • Giannini, G., et al. (2025). "Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential." Journal of Medicinal Chemistry.

spectroscopic analysis to confirm propylhydrazine identity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Spectroscopic Validation of Propylhydrazine: A Multi-Modal Comparison Guide

Executive Summary The unambiguous identification of n-propylhydrazine (


) is a critical control point in pharmaceutical intermediate synthesis and propellant formulation. Its structural similarity to its isomer, iso-propylhydrazine, and its susceptibility to oxidative degradation require a rigorous, multi-modal analytical approach.[1] This guide compares the efficacy of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, recommending a tiered protocol that prioritizes NMR for structural certainty and derivatized GC-MS for trace quantification.[1]

Part 1: The Analytical Challenge

This compound presents three specific analytical hurdles that generic protocols often miss:

  • Isomeric Ambiguity: Differentiating n-propylhydrazine from iso-propylhydrazine is difficult with low-resolution MS due to identical molecular weights (

    
    ).[1]
    
  • Oxidative Instability: Free hydrazines rapidly oxidize to azo compounds or hydrazones upon exposure to air, creating spectral artifacts.[1]

  • Chromatographic Tailing: The polar basic amine groups cause severe tailing on standard silica or non-polar GC columns, necessitating derivatization.

Part 2: Comparative Methodology

This section objectively compares the three primary spectroscopic techniques for validating this compound identity.

Nuclear Magnetic Resonance (NMR) – The Structural Gold Standard

NMR is the only technique capable of definitively resolving the n-propyl vs. iso-propyl connectivity without reference standards.

  • Performance Verdict: Superior for Identity Confirmation.

  • Key Differentiator: The splitting pattern of the

    
    -carbon protons.
    
Featuren-Propylhydrazineiso-Propylhydrazine
Methyl (

)
Triplet (

ppm)
Doublet (

ppm)

-Proton (

)
Triplet (

ppm, 2H)
Septet (

ppm, 1H)

-Proton
Multiplet (Sextet,

ppm)
Absent
Mass Spectrometry (MS) – The Sensitivity Standard

Direct injection MS is often inconclusive due to fragmentation similarities. Derivatization is required for robust data.

  • Performance Verdict: Superior for Trace Quantification and Purity Analysis.

  • Fragmentation Logic:

    • Direct EI-MS: Both isomers show

      
       at 
      
      
      
      74.[1]
    • Differentiation: n-propylhydrazine typically yields a base peak at

      
       45 (cleavage of 
      
      
      
      bond or formation of
      
      
      species), whereas iso-propylhydrazine favors loss of a methyl group (
      
      
      ,
      
      
      59).[1]
Infrared Spectroscopy (IR) – The Functional Check

IR is useful for confirming the hydrazine moiety but poor for isomeric distinction.

  • Performance Verdict: Supportive Screening Tool.

  • Key Signals:

    • 
       Stretching: 
      
      
      
      (often a doublet for primary amines).[1]
    • 
       Stretching: 
      
      
      
      .[1]

Part 3: Detailed Experimental Protocols

Protocol A: Structural Confirmation via -NMR

Rationale: Use DMSO-


 to slow proton exchange, allowing observation of the hydrazine 

and

protons.[1]
  • Preparation: Dissolve 10 mg of sample in 0.6 mL of DMSO-

    
    .
    
  • Acquisition:

    • Pulse Angle:

      
       (to prevent saturation).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (crucial for accurate integration of alkyl protons).
    • Scans: 16-32.[1]

  • Analysis:

    • Verify the integral ratio of Methyl : Methylene :

      
      -Methylene is 3:2:2 .
      
    • Confirm the triplet splitting at

      
       ppm (indicates terminal methyl on a straight chain).
      
Protocol B: Derivatization for GC-MS (Benzaldehyde Method)

Rationale: Converts volatile, polar hydrazine into a stable, non-polar hydrazone, improving peak shape and sensitivity.[1]

  • Reaction:

    • Mix 50

      
      L of sample with 1 mL of Methanol.
      
    • Add 60

      
      L of Benzaldehyde (1.1 equivalents).
      
    • Vortex for 30 seconds; let stand at room temperature for 10 minutes.

  • Extraction (Optional but recommended for dirty matrices):

    • Add 1 mL Hexane and 1 mL Water.

    • Vortex and centrifuge. Collect the upper Hexane layer.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

    • Inlet:

      
      C, Split 20:1.[1]
      
    • Oven:

      
      C (1 min) 
      
      
      
      
      
      C/min
      
      
      
      
      C.
    • Target Analyte: Benzaldehyde propylhydrazone (

      
      ). Look for molecular ion 
      
      
      
      162.

Part 4: Visualization of Analytical Logic

Diagram 1: The Decision Matrix for Identification

This workflow illustrates the logical path to confirm identity and purity.

AnalyticalWorkflow Start Unknown Hydrazine Sample NMR 1H-NMR (DMSO-d6) Start->NMR Primary ID SplitCheck Check Methyl Splitting NMR->SplitCheck Triplet Triplet (~0.9 ppm) Ratio 3:2:2 SplitCheck->Triplet Straight Chain Doublet Doublet (~1.1 ppm) Ratio 6:1 SplitCheck->Doublet Branched GCMS GC-MS Analysis Triplet->GCMS Purity Check ResultIso IDENTIFIED: iso-Propylhydrazine Doublet->ResultIso Deriv Derivatization (w/ Benzaldehyde) GCMS->Deriv Stabilize ResultN CONFIRMED: n-Propylhydrazine Deriv->ResultN m/z 162 (Hydrazone)

Caption: Analytical decision tree for differentiating this compound isomers using NMR splitting patterns and GC-MS confirmation.

Diagram 2: Derivatization Pathway

The chemical transformation required for stable GC-MS analysis.[2]

ReactionPath Reactants This compound + Benzaldehyde Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Benzaldehyde Propylhydrazone Intermediate->Product -H2O (Dehydration) Byproduct H2O Intermediate->Byproduct

Caption: Condensation reaction of this compound with benzaldehyde to form the stable hydrazone derivative for GC-MS.

Part 5: Data Interpretation & Troubleshooting[1]

ObservationDiagnosisCorrective Action
NMR: Extra peaks at

7-8 ppm
Oxidation to azo/hydrazone speciesPrepare sample in glovebox or use fresh bottle; use

purge.[1]
NMR: Broad, merging peaksFast proton exchangeUse dry DMSO-

or lower temperature to sharpen NH signals.[1]
GC-MS: No peak foundThermal degradation in inletLower inlet temp to

C or must derivatize sample.
GC-MS: Peak tailingInteraction with silanolsUse base-deactivated liner and column (e.g., Rtx-Volatile Amine).[1]

References

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1][3][4][5] [Link][1]

  • PubChem. (2023). This compound Compound Summary. National Center for Biotechnology Information. [Link][1]

  • Andersson, J. T., & Schräder, W. (1999).[1] Derivatization of Hydrazines with Benzaldehyde for Analysis by Gas Chromatography-Mass Spectrometry. Analytical Chemistry.[2][6][7] (General protocol reference).

Sources

Safety Operating Guide

Personal protective equipment for handling Propylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile

Propylhydrazine (CAS 503-30-0) is not merely a toxic reagent; it is a high-energy alkylating agent with a volatile hazard profile. Unlike standard laboratory solvents, its danger lies in its dual capacity to cause immediate catastrophic tissue damage (corrosivity) and long-term genetic modification (carcinogenicity).

  • GHS Classification: Flammable Liquid (Cat 1), Acute Toxicity (Oral/Dermal/Inhalation), Skin Corrosion (Cat 1B), Carcinogen (Cat 1B).

  • Critical Warning: this compound vapors can detonate if confined or exposed to oxidizers. Standard nitrile gloves provide negligible protection against direct immersion.

The Hierarchy of Defense: Engineering First

Before selecting Personal Protective Equipment (PPE), you must validate your engineering controls. PPE is the last line of defense, not the first.

  • Primary Barrier: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Atmosphere: Inert gas padding (Nitrogen or Argon) is required during storage and transfer to prevent the formation of explosive peroxides and auto-oxidation.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for safe handling. The selection logic is based on permeation kinetics , not just material compatibility.

Hand Protection: The "Double-Glove" Protocol

Standard disposable nitrile gloves (4-6 mil) have a breakthrough time of <5 minutes for hydrazines. Relying on them alone is a critical safety failure.

The Protocol:

  • Inner Layer (Chemical Barrier): Silver Shield® (EVOH/PE Laminate) or 4H® gloves.

    • Why: These multi-layer laminates resist hydrazine permeation for >4 hours.

  • Outer Layer (Mechanical/Dexterity): 8 mil Nitrile or Neoprene.

    • Why: Provides grip (laminates are slippery) and protects the inner glove from tears.

Eye & Face Protection

Safety glasses are insufficient due to the corrosive nature of this compound vapors and the risk of violent reaction.

  • Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+).

  • Supplement: A polycarbonate face shield must be worn during transfers >10 mL to protect the neck and face from projectile splashes.

Respiratory Protection[1]
  • Routine Use: Prohibited. Reliance on respirators implies inadequate engineering controls. Use the fume hood.

  • Emergency/Spill: Positive-pressure Self-Contained Breathing Apparatus (SCBA).[1]

    • Note: Air-purifying respirators (cartridges) are dangerous because hydrazines have poor warning properties (olfactory fatigue occurs rapidly).

PPE Summary Table
Protection ZoneRecommended EquipmentMaterial SpecificationCritical Failure Mode
Hand (Inner) Silver Shield / 4H EVOH LaminateLoss of dexterity (mitigated by outer glove)
Hand (Outer) High-Grip Nitrile Nitrile (>8 mil)Rapid permeation (<5 mins) if used alone
Eyes Splash Goggles Polycarbonate, Indirect VentVapors bypassing "safety glasses" side gaps
Body Lab Coat + Apron Tyvek® or Butyl Rubber ApronCotton lab coats absorb and hold toxic liquids
Respiratory Fume Hood / SCBA N/ACartridge saturation/breakthrough without warning

Operational Logic & Workflows

PPE Selection & Donning Logic

The following diagram illustrates the decision-making process for safe preparation.

PPE_Logic Start Start: this compound Handling Risk_Assess Risk Assessment: Volume & Concentration Start->Risk_Assess Eng_Check Check Engineering Controls: Fume Hood Certified? Risk_Assess->Eng_Check Hood_Fail STOP WORK Contact EHS Eng_Check->Hood_Fail No Glove_Select Glove Selection Strategy Eng_Check->Glove_Select Yes Inner_Glove Don Inner Glove: Laminate (EVOH) Glove_Select->Inner_Glove Outer_Glove Don Outer Glove: Nitrile (8 mil) Inner_Glove->Outer_Glove Body_Armor Body Protection: Lab Coat + Chemical Apron + Splash Goggles Outer_Glove->Body_Armor Ready Ready for Synthesis Body_Armor->Ready

Figure 1: Decision logic for PPE selection ensuring multi-barrier protection before handling.

Handling Protocol (Step-by-Step)
  • Pre-Check: Verify fume hood flow and clear the deck of unnecessary clutter. Ensure a "Dry Chemical" or "CO2" fire extinguisher is within 10 feet (Class B fire hazard).

  • Donning: Put on PPE in the order: Apron → Inner Gloves → Lab Coat (over apron straps) → Goggles → Face Shield → Outer Gloves (tucked over lab coat cuffs).

  • Transfer:

    • Keep the sash as low as possible.

    • Use a syringe or cannula transfer for liquids to minimize surface area exposure. Do not pour.

    • Keep the container under inert gas (Nitrogen) immediately after use.

  • Doffing (Critical):

    • Remove outer gloves first and dispose of as hazardous waste.

    • Wash hands with inner gloves still on to neutralize potential invisible residue.

    • Remove inner gloves, peeling from the wrist inside-out.

    • Wash hands with soap and water immediately.

Emergency Response & Spill Management

In the event of a spill, your reaction must be calculated. This compound is a reducing agent; contact with oxidizers (like bleach or peroxide) during cleanup can cause a fire.

Spill Response Decision Tree

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Major > 50mL or Outside Hood Assess->Major Minor < 50mL and Inside Hood Assess->Minor Evacuate EVACUATE LAB Activate Alarm Call EHS Major->Evacuate Neutralize Absorb with Vermiculite/Sand Minor->Neutralize Warning DO NOT USE Sawdust or Paper (Fire Risk) Neutralize->Warning Cleanup Collect in Sealed Container Neutralize->Cleanup Decon Decontaminate Surface (Dilute Citric Acid) Cleanup->Decon

Figure 2: Triage workflow for this compound spills. Note the prohibition of combustible absorbents.

Exposure First Aid
  • Skin Contact: Immediate flush with water for 15 minutes.[2][3] Do not use chemical neutralizers on skin; they can exacerbate thermal injury.

  • Inhalation: Move to fresh air immediately. Pulmonary edema (fluid in lungs) may be delayed up to 24 hours; medical observation is required even if asymptomatic.

Waste Disposal

  • Segregation: this compound waste must be segregated from oxidizers (nitric acid, peroxides) and acids .

  • Labeling: Clearly label as "Flammable, Toxic, Corrosive, Carcinogen."

  • Container: Use high-density polyethylene (HDPE) or glass containers. Do not fill >80% to allow for vapor expansion.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine: Occupational Safety and Health Standards (29 CFR 1910).[4][5] United States Department of Labor. [Link]

Sources

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